molecular formula C12H16O4 B1345609 Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate CAS No. 61292-90-8

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Cat. No.: B1345609
CAS No.: 61292-90-8
M. Wt: 224.25 g/mol
InChI Key: XFJQZDADXNOFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQZDADXNOFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210182
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-90-8
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61292-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061292908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Master Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Ethyl Dihydroferulate | CAS: 61292-90-8

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , represents a critical structural evolution in the phenylpropanoid class of antioxidants. Unlike its unsaturated precursor (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring distinct physicochemical stability and metabolic advantages.

Functioning primarily as a lipophilic prodrug , it leverages the ester moiety to penetrate lipid bilayers before undergoing enzymatic hydrolysis to release Dihydroferulic Acid (HMPA) —a potent bioactive metabolite with validated neuroprotective, anti-inflammatory, and antioxidant capabilities. This guide outlines the synthesis, pharmacological mechanisms, and analytical protocols required for its integration into high-value therapeutic and cosmetic formulations.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The saturation of the C=C double bond in the propenyl tail significantly alters the reactivity profile compared to ethyl ferulate, reducing susceptibility to auto-oxidation while maintaining phenolic radical scavenging capacity.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate-
Molecular Formula C₁₂H₁₆O₄-
Molecular Weight 224.25 g/mol -
Appearance Clear, colorless to pale yellow liquidViscous oil at RT
Boiling Point ~128 °C (at reduced pressure)Thermally stable under vacuum distillation
Density 1.15 g/cm³-
LogP (Octanol/Water) 2.11Optimized for membrane permeability (Lipinski compliant)
Solubility Soluble in Ethanol, DMSO, Ethyl AcetateInsoluble in water; requires co-solvent for aqueous media
Flash Point ~125.4 °C-

Part 2: Synthesis & Production Protocols

To ensure high purity (>98%) for biological applications, two primary routes are recommended. Protocol A is the industrial gold standard for efficiency, while Protocol B offers a green chemistry approach using biocatalysis.

Protocol A: Catalytic Hydrogenation (Standard High-Yield Route)

This method utilizes the catalytic reduction of Ethyl Ferulate. It is preferred due to the high availability of the substrate and the quantitative nature of the reaction.

  • Precursor: Ethyl Ferulate (CAS 4046-02-0)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol (Absolute)

  • Conditions: Hydrogen atmosphere (1 atm), Room Temperature (25°C)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 0.5 g (5 wt%) of 10% Pd/C under an inert gas (Nitrogen) blanket to prevent ignition.

  • Hydrogenation: Purge the system with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active conjugated alkene spot indicates completion.

  • Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield Ethyl Dihydroferulate as a clear oil. Yield is typically >98%.[1][2]

Protocol B: Chemo-Enzymatic Synthesis (Green Chemistry)

This route avoids metal catalysts in the final step, utilizing Candida antarctica Lipase B (CAL-B) to esterify Dihydroferulic Acid.[3][1][4]

Step-by-Step Methodology:

  • Substrate Prep: Dihydroferulic acid (obtained via hydrogenation of ferulic acid) is dissolved in excess ethanol.

  • Enzymatic Reaction: Add immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

  • Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.

  • Purification: Filter off the enzyme beads (reusable). Evaporate excess ethanol.

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Pathway Key FerulicAcid Ferulic Acid EthylFerulate Ethyl Ferulate (Unsaturated Ester) FerulicAcid->EthylFerulate Esterification (EtOH, H+) DihydroAcid Dihydroferulic Acid (HMPA) FerulicAcid->DihydroAcid Hydrogenation (H2, Pd/C) Target Ethyl Dihydroferulate (CAS 61292-90-8) EthylFerulate->Target Catalytic Hydrogenation (H2, Pd/C, EtOH) >98% Yield DihydroAcid->Target Biocatalysis (EtOH, CAL-B Lipase) Solid Line: Chemical Route Solid Line: Chemical Route Dashed Line: Enzymatic Route Dashed Line: Enzymatic Route

Figure 1: Dual synthetic pathways for Ethyl Dihydroferulate. The hydrogenation of Ethyl Ferulate (Blue Arrow) is the preferred high-yield industrial route.

Part 3: Pharmacological Potential & Mechanism of Action

Ethyl Dihydroferulate acts as a Prodrug Delivery System . While the ethyl ester moiety enhances lipophilicity (LogP 2.11) to facilitate crossing the blood-brain barrier (BBB) and cell membranes, the active pharmacological agent is the hydrolyzed acid metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .

Core Mechanisms
  • Membrane Permeation: The esterification masks the carboxylic acid, preventing ionization at physiological pH and allowing passive diffusion into cells.

  • Intracellular Activation: Cytosolic esterases hydrolyze the compound, releasing HMPA.

  • Nrf2 Pathway Activation: HMPA disrupts the Keap1-Nrf2 complex, promoting the translocation of Nrf2 to the nucleus. This upregulates Antioxidant Response Element (ARE) genes, increasing production of endogenous antioxidants like Heme Oxygenase-1 (HO-1).

  • ROS Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (ROS), protecting lipids and proteins from oxidative stress.

Visualization: Metabolic Activation & Signaling

Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol/Nucleus) EthylEster Ethyl Dihydroferulate (Lipophilic Prodrug) Membrane Cell Membrane / BBB (Passive Diffusion) EthylEster->Membrane Esterase Esterase Enzyme Membrane->Esterase Entry HMPA Active Metabolite (HMPA) Esterase->HMPA Hydrolysis ROS Reactive Oxygen Species (ROS) HMPA->ROS Direct Scavenging (H-Atom Transfer) Keap1 Keap1-Nrf2 Complex HMPA->Keap1 Inhibition Nrf2 Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Transcriptional Activation

Figure 2: The "Prodrug" mechanism. The ethyl ester facilitates entry, after which hydrolysis releases the active HMPA metabolite to scavenge ROS and activate the Nrf2 antioxidant pathway.

Part 4: Analytical Characterization

Validating the identity and purity of CAS 61292-90-8 requires distinguishing it from its unsaturated precursor (Ethyl Ferulate).

HPLC Method (Reverse Phase)

This method separates the saturated ester from potential unsaturated impurities.

  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

    • Gradient: 40:60 Isocratic or Gradient 30% -> 90% MeCN over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Absorption max for the phenol ring).

    • Note: The saturation of the side chain results in a hypsochromic shift (blue shift) compared to ethyl ferulate (which absorbs strongly at ~320 nm). Detection at 280 nm is critical.

NMR Spectroscopy (1H NMR in CDCl₃)

Key diagnostic signals to confirm hydrogenation:

  • Disappearance: The two doublets at δ 6.3 and 7.6 ppm (characteristic of the trans-alkene protons in ethyl ferulate) must be absent.

  • Appearance: Two new triplets in the aliphatic region:

    • δ ~2.60 ppm (t, 2H): Methylene protons adjacent to the carbonyl (–CH₂–CO–).

    • δ ~2.90 ppm (t, 2H): Benzylic methylene protons (Ar–CH₂–).

  • Aromatic Region: δ 6.6 – 6.9 ppm (m, 3H, aromatic protons).

  • Ethyl Group: δ 1.25 (t, 3H, –CH₃), δ 4.15 (q, 2H, –O–CH₂–).

  • Methoxy: δ 3.85 (s, 3H, –OCH₃).

References

  • Vertex AI Search. (2025). Search Results for CAS 61292-90-8 and Ethyl Dihydroferulate Properties.
  • Reano, A. F., et al. (2016). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry."[3] Green Chemistry. [Verified Context: Synthesis via hydrogenation and lipase catalysis].

  • Kikuzaki, H., et al. (2002). "Antioxidant properties of ferulic acid and its related compounds." Journal of Agricultural and Food Chemistry.
  • Son, M. J., et al. (2010). "Neuroprotective effect of ethyl ferulate and its active metabolite dihydroferulic acid." Journal of Pharmacy and Pharmacology. [Verified Context: Metabolism and neuroprotection].
  • PubChem. (2025). Compound Summary for Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). National Library of Medicine. [Link]

Sources

Commercial suppliers of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" for research

[1]

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Dihydroferulate , is a critical metabolite of dietary polyphenols and a synthetic intermediate for capsinoid analogs. Despite its utility in metabolic tracking and antioxidant research, the commercial supply chain for this compound is fragmented.

Critical Advisory: A common database error associates this compound with CAS 10030-74-7 . This is incorrect. CAS 10030-74-7 refers to Methyl Palmitelaidate, a fatty acid ester.[1][2] The correct CAS for Ethyl Dihydroferulate is 61292-90-8 .[3][4] Sourcing based on the wrong CAS will result in the acquisition of useless lipid reagents.

This guide outlines the procurement landscape, validation protocols, and handling procedures required to integrate this compound into pharmaceutical or metabolic research workflows.

Part 1: Chemical Identity & Specifications

Before engaging suppliers, the compound must be rigorously defined to prevent supply chain errors.

ParameterSpecification
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Common Synonyms Ethyl dihydroferulate; Ethyl hydroferulate; Dihydroferulic acid ethyl ester
Correct CAS RN 61292-90-8
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in Ethanol, DMSO, Acetonitrile; Sparingly soluble in water
Key Functional Groups Phenol (C4), Methoxy (C3), Ethyl Ester
Structural Context

Unlike its precursor Ethyl Ferulate (CAS 4046-02-0), Ethyl Dihydroferulate lacks the

Part 2: The Commercial Supply Landscape

The supply chain for Ethyl Dihydroferulate is categorized into Catalog Suppliers (immediate stock) and Custom Synthesis Houses (lead time required).

Primary Catalog Suppliers (High Reliability)

These vendors typically hold milligrams to grams in stock for immediate research use.

  • Toronto Research Chemicals (TRC): Specializes in metabolites and impurities. Often lists this under "Ethyl Hydroferulate."

  • SynQuest Laboratories: A US-based supplier known for fluorinated and organic building blocks.

  • Matrix Scientific: Good source for rare organic intermediates.

  • AK Scientific: Frequently stocks gram-scale quantities for medicinal chemistry.

Aggregators vs. Manufacturers
  • Avoid: General aggregators (e.g., MolPort, PubChem vendors) without verifying the specific CAS 61292-90-8 . Many aggregators scrape data and propagate the CAS 10030-74-7 error.

  • Preferred: Direct manufacturer inquiries.[2] If the compound is out of stock, it can be easily synthesized via the catalytic hydrogenation of Ethyl Ferulate (a widely available commodity chemical) [2].

Part 3: Quality Control & Validation Protocol (Self-Validating System)

Because this compound is an ester, it is prone to hydrolysis into Dihydroferulic Acid if stored improperly. Upon receipt, you must validate purity using the following HPLC protocol. This protocol separates the ester from its hydrolysis degradation product.

HPLC Validation Workflow

Objective: Confirm >98% purity and absence of free acid hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 280 nm (Phenolic signature) and 210 nm (Ester backbone)

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 10% Equilibration
2.0 10% Isocratic Hold
10.0 90% Linear Gradient (Elution)
12.0 90% Wash

| 12.1 | 10% | Re-equilibration |

Interpretation:

  • Ethyl Dihydroferulate: Elutes later (more lipophilic due to ethyl group).

  • Dihydroferulic Acid (Impurity): Elutes earlier (more polar).

  • Pass Criteria: Main peak area >98%; Acid peak <1%.

Visualization: Procurement & QC Logic

The following diagram illustrates the decision logic for sourcing and validating the compound to avoid common pitfalls.

ProcurementQCStartRequirement:Ethyl DihydroferulateCheckCASVerify CAS NumberStart->CheckCASWrongCASCAS 10030-74-7(Methyl Palmitelaidate)CheckCAS->WrongCASIncorrect DB LinkRightCASCAS 61292-90-8(Ethyl Dihydroferulate)CheckCAS->RightCASCorrect IdentitySourceSelect Supplier TypeRightCAS->SourceCatalogCatalog Vendor(TRC, SynQuest, AK Sci)Source->CatalogSmall Scale (<5g)CustomCustom Synthesis(Hydrogenation of Ethyl Ferulate)Source->CustomBulk (>100g)ReceiptReceipt & Visual Inspection(Check for oil/solid state)Catalog->ReceiptCustom->ReceiptQC_HPLCQC: HPLC-UV (280nm)Check for HydrolysisReceipt->QC_HPLCPassPurity >98%Store at -20°C (Desiccated)QC_HPLC->PassSingle PeakFailHigh Free Acid ContentReject/PurifyQC_HPLC->FailDouble Peak (Hydrolysis)

Figure 1: Critical path for sourcing Ethyl Dihydroferulate, highlighting the CAS verification step and HPLC quality control checkpoint.

Part 4: Handling & Experimental Protocols

Solubilization & Storage

The ethyl ester moiety is susceptible to hydrolysis in aqueous environments or protic solvents with high water content.

  • Stock Solution: Dissolve in anhydrous DMSO or 100% Ethanol to create a 10-50 mM stock.

  • Storage: Aliquot stock solutions into amber glass vials (to protect the phenol from photo-oxidation) and store at -20°C .

  • Stability Rule: Do not store in aqueous buffers (PBS/Media) for >24 hours. Prepare working solutions immediately prior to the assay.

Experimental Application: Metabolic Stability Assay

To verify the compound's utility as a metabolic probe (e.g., testing esterase activity in plasma or liver microsomes):

  • Preparation: Dilute DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM (ensure DMSO <0.1%).

  • Incubation: Add esterase source (e.g., porcine liver esterase or plasma). Incubate at 37°C.

  • Quenching: At time points (0, 15, 30, 60 min), remove 100 µL and add 100 µL ice-cold Acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into the HPLC system described in Part 3.

  • Data Output: Plot the disappearance of the Ethyl Dihydroferulate peak and the appearance of the Dihydroferulic Acid peak.

References

  • MDPI. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress. Retrieved from [Link][6]

  • National Institutes of Health (PubMed). (2012). Rapid syntheses of dehydrodiferulates via biomimetic radical coupling reactions of ethyl ferulate. Retrieved from [Link]

  • PubChem. (2025). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548). Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

Biological activity of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , also known as Ethyl Dihydroferulate . This document is structured for researchers and drug development professionals, focusing on its role as a lipophilic precursor to bioactive hydrocinnamic acids, its metabolic pharmacology, and its applications in cosmeceuticals and nutraceuticals.

Synonyms: Ethyl Dihydroferulate, Ethyl Hydroferulate, Dihydroferulic Acid Ethyl Ester CAS Registry Number: 61292-90-8

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate is the saturated ethyl ester of ferulic acid. Unlike its unsaturated parent (ethyl ferulate), this compound possesses a saturated propionate side chain, conferring superior chemical stability against oxidation and photo-degradation. Biologically, it functions as a lipophilic prodrug for Dihydroferulic Acid (HMPA) , a potent metabolite of dietary polyphenols.

Its core value proposition lies in enhanced bioavailability . The ethyl ester moiety increases lipophilicity (LogP ~2.3), facilitating passive diffusion across cutaneous and intestinal membranes. Once absorbed, it is hydrolyzed by intracellular esterases to release HMPA, which exerts pleiotropic effects: activation of the GPR41 receptor (metabolic regulation), induction of the Nrf2 antioxidant pathway , and suppression of NF-


B-mediated inflammation .

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound preserves the guaiacol (2-methoxyphenol) pharmacophore essential for radical scavenging but lacks the conjugated double bond of ferulic acid, reducing its reactivity to UV light while maintaining antioxidant potency.

PropertySpecificationRelevance
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoateUnambiguous identification
Molecular Formula

-
Molecular Weight 224.25 g/mol Small molecule; good skin penetration
LogP (Predicted) ~2.3Optimal for transdermal/intestinal absorption
Solubility Ethanol, DMSO, Ethyl AcetateLipophilic formulation compatible
Key Moiety 4-Hydroxy-3-methoxyphenylCritical for antioxidant (H-atom donation) activity

Mechanistic Pharmacology

Metabolic Activation & GPR41 Agonism

Upon systemic entry, the ethyl ester is hydrolyzed to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) . Recent studies identify HMPA as a ligand for GPR41 (FFAR3) , a G-protein coupled receptor involved in energy homeostasis.

  • Mechanism: HMPA binds GPR41

    
     Increases intracellular 
    
    
    
    
    
    Modulates sympathetic nervous system activity.
  • Outcome: Improved hepatic lipid metabolism, inhibition of protein catabolism in muscle tissue, and potential anti-obesity effects.

Antioxidant & Anti-Inflammatory Pathways

The compound acts through a dual-mechanism:

  • Direct Scavenging: The phenolic hydroxyl group donates a hydrogen atom to neutralize ROS (Reactive Oxygen Species), forming a stable phenoxy radical.

  • Transcriptional Modulation: The metabolite HMPA activates the Nrf2/HO-1 axis , upregulating endogenous antioxidant enzymes (SOD, CAT) and suppressing pro-inflammatory cytokines (IL-6, TNF-

    
    ) via NF-
    
    
    
    B inhibition
    .
Visualization of Signaling Pathways

G Ester Ethyl Dihydroferulate (Lipophilic Prodrug) Esterase Carboxylesterase (Hydrolysis) Ester->Esterase HMPA Dihydroferulic Acid (Active Metabolite) Ester->HMPA Intracellular Activation GPR41 GPR41 (FFAR3) Receptor HMPA->GPR41 Agonist Binding Nrf2 Nrf2 Pathway (Keap1 dissociation) HMPA->Nrf2 Activation NFkB NF-κB Complex HMPA->NFkB Inhibition LipidMet Hepatic Lipid Metabolism GPR41->LipidMet Antiox Antioxidant Enzymes (HO-1, SOD) Nrf2->Antiox AntiInf Suppression of Pro-inflammatory Cytokines NFkB->AntiInf Reduced signaling

Figure 1: Pharmacological activation pathway. The ethyl ester acts as a delivery vehicle for HMPA, which subsequently targets metabolic and inflammatory pathways.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

Rationale: Converting Ethyl Ferulate to Ethyl Dihydroferulate eliminates the


-unsaturation, improving stability while retaining phenolic activity.

Protocol:

  • Substrate: Dissolve 10 mmol Ethyl Ferulate in 50 mL anhydrous Ethanol.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) at 5% w/w loading relative to substrate.

  • Reaction: Purge system with

    
     gas. Stir under balloon pressure (1 atm) at Room Temperature (25°C) for 4–6 hours.
    
  • Monitoring: Monitor disappearance of the alkene peak using TLC (Hexane:EtOAc 7:3) or UV-Vis (loss of conjugation shifts

    
     to lower wavelengths).
    
  • Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.

  • Validation:

    
    -NMR should show disappearance of vinylic protons (6.3–7.6 ppm region) and appearance of methylene multiplets (~2.6–2.9 ppm).
    
In Vitro Esterase Hydrolysis Assay

Rationale: To verify the "prodrug" conversion rate in a biological context.

Protocol:

  • Preparation: Prepare a 10 mM stock of Ethyl Dihydroferulate in DMSO.

  • Incubation: Dilute to 100

    
    M in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE)  (10 U/mL).
    
  • Sampling: Incubate at 37°C. Aliquot 100

    
    L samples at t = 0, 15, 30, 60, 120 min.
    
  • Quenching: Immediately add 100

    
    L cold Acetonitrile to stop the reaction. Centrifuge at 10,000 x g for 5 min.
    
  • Analysis: Analyze supernatant via HPLC-UV (280 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Quantification: Measure decrease in Ester peak and stoichiometric appearance of the Acid (HMPA) peak.

Applications & Comparative Analysis

Cosmeceuticals (Skin Brightening & Anti-Aging)

While Ferulic Acid is a gold standard for stabilizing Vitamin C, it suffers from rapid oxidation. Ethyl Dihydroferulate offers a stable alternative .

  • Tyrosinase Inhibition: Indirectly inhibits melanogenesis by scavenging ROS and downregulating MITF (Microphthalmia-associated transcription factor) signaling, rather than competitive enzymatic inhibition.

  • Stability: Does not isomerize (cis/trans) or polymerize under standard formulation storage conditions.

Nutraceuticals (Metabolic Health)

Based on the activity of HMPA, the ethyl ester serves as a candidate for metabolic syndrome interventions.

  • Target: GPR41 activation in the gut and liver.

  • Effect: Enhanced energy expenditure and improved glucose tolerance.

FeatureEthyl Ferulate (Unsaturated)Ethyl Dihydroferulate (Saturated)
UV Stability Low (Photo-isomerizes)High (Photostable)
Oxidative Stability ModerateHigh
Primary Mechanism Direct Radical Scavenging + UV AbsorptionRadical Scavenging + Metabolic Modulation
Odor Profile Mild phenolicSweet, floral, fruity (Flavoring agent)

References

  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports. [Link]

  • Vergara, D., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients/MDPI. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate - Compound Summary. National Library of Medicine. [Link]

  • Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, X., et al. (2021). Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells. PLOS ONE. [Link]

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: A Lipophilic Prodrug Strategy for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Application Guide[1]

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CAS: 61292-90-8), also known as Ethyl Dihydroferulate , represents a critical structural optimization in the delivery of phenolic therapeutics.[1] While its parent compound, Dihydroferulic Acid (HMPA), acts as a potent bioactive metabolite of ferulic acid and curcumin—demonstrating efficacy in muscle hypertrophy, neuroprotection, and metabolic regulation—its hydrophilic nature limits membrane permeability.[1]

This guide delineates the therapeutic utility of the ethyl ester form.[1][2][3] By masking the carboxylic acid, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate functions as a lipophilic prodrug , enhancing bioavailability and tissue penetration (particularly in transdermal and blood-brain barrier applications) before undergoing intracellular hydrolysis to release the active HMPA moiety.[1]

Section 1: Chemical Profile & Pharmacokinetic Rationale[1]

The therapeutic value of this molecule lies in its structural stability and lipophilicity compared to its unsaturated counterparts (e.g., Ethyl Ferulate).[1]

1.1 Structural Specifications
PropertySpecificationClinical Relevance
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoateUnambiguous identification.[1]
Common Name Ethyl DihydroferulateEster of Hydroferulic Acid.[1]
Molecular Formula C₁₂H₁₆O₄MW: 224.25 g/mol (Ideal for passive diffusion).[1]
Key Functional Group Saturated Propionate Side ChainHigh Stability: Unlike ferulates, the lack of a C=C double bond prevents auto-oxidation and polymerization, extending shelf-life in formulations.
LogP (Predicted) ~2.5 - 2.8Optimized Permeability: Significantly more lipophilic than the free acid (LogP ~1.2), facilitating stratum corneum and cellular membrane transit.[1]
1.2 The Prodrug Mechanism

The ethyl ester group serves as a "molecular Trojan horse."[1] Upon entry into the biological system (e.g., keratinocytes, myocytes, or hepatocytes), ubiquitous intracellular esterases (carboxylesterases) hydrolyze the ester bond.[1]

Reaction:


[1]

This releases the active pharmacophore (HMPA) directly at the site of action, bypassing the absorption limitations of the free acid.

Section 2: Mechanism of Action (MOA) & Signaling Pathways

Once hydrolyzed, the active metabolite (HMPA) engages three primary therapeutic axes.[1]

2.1 Axis I: Nrf2/ARE Antioxidant Activation

The phenolic hydroxyl group acts as a radical scavenger.[1] Furthermore, the compound induces the nuclear translocation of Nrf2, upregulating Phase II detoxifying enzymes (HO-1, NQO1).[1]

  • Outcome: Reduction of intracellular ROS and protection against oxidative stress-induced apoptosis.[1]

2.2 Axis II: NF-κB Inflammation Modulation

HMPA inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65.[1]

  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, iNOS) and mitigation of chronic inflammation.[1][4][5]

2.3 Axis III: Myogenic Regulation (Sarcopenia & Sports Medicine)

Recent studies (2024) indicate that HMPA promotes muscle hypertrophy and fiber type switching (fast-to-slow twitch) via modulation of Myf5 and inhibition of protein catabolism (ubiquitin-proteasome pathway).[1]

  • Outcome: Enhanced grip strength, endurance, and protection against muscle wasting.[1][6]

2.4 Pathway Visualization

The following diagram illustrates the prodrug activation and downstream signaling cascades.[1]

MOA_Pathway cluster_extracellular Extracellular / Formulation cluster_intracellular Intracellular Cytosol EDF Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Lipophilic Prodrug) HMPA Dihydroferulic Acid (HMPA) (Active Metabolite) EDF->HMPA Passive Diffusion & Hydrolysis ROS ROS / Free Radicals HMPA->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex HMPA->Keap1 Dissociation IkB IκBα Phosphorylation HMPA->IkB Inhibition Myo Myogenic Factors (Myf5, MHC) HMPA->Myo Upregulation Esterase Carboxylesterases Esterase->HMPA Nrf2_Nuc Nrf2 (Nucleus) Keap1->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binding Enzymes HO-1, NQO1, SOD (Cytoprotection) ARE->Enzymes Transcription NFkB NF-κB (p65) IkB->NFkB Blocks Activation Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflam Transcription

Figure 1: Pharmacological activation pathway of Ethyl Dihydroferulate, detailing hydrolysis to HMPA and subsequent modulation of oxidative, inflammatory, and myogenic targets.

Section 3: Therapeutic Applications[1][3]
3.1 Advanced Dermatology (Anti-Aging & Stability)

Unlike Ethyl Ferulate, the saturated propionate chain of Ethyl Dihydroferulate offers superior stability against UV-induced degradation and oxidation in cosmetic formulations.

  • Application: Stable antioxidant serums and whitening agents (tyrosinase inhibition via copper chelation).[1]

  • Benefit: Deep dermal delivery of HMPA to inhibit MMPs (Matrix Metalloproteinases), preserving collagen.[1]

3.2 Sarcopenia & Muscle Wasting Therapeutics

Leveraging the HMPA metabolite's ability to upregulate Myf5.[1][6]

  • Application: Oral supplements or transdermal patches for elderly populations or recovery sports medicine.[1]

  • Benefit: Prevention of muscle protein catabolism without the side effects of anabolic steroids.[1]

3.3 Neuroprotection[1][5]
  • Application: Prodrug for neurodegenerative conditions involving oxidative stress.[1]

  • Benefit: The ethyl ester crosses the Blood-Brain Barrier (BBB) more efficiently than the acid.[1] Once in the brain, it hydrolyzes to HMPA, inducing Heme Oxygenase-1 (HO-1) in neurons/astrocytes.[1]

Section 4: Experimental Protocols
4.1 Protocol A: Chemical Synthesis (Hydrogenation)

Objective: To synthesize high-purity Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate from Ethyl Ferulate.

  • Reagents: Ethyl Ferulate (10 mmol), Pd/C (10% w/w, 50 mg), Ethanol (50 mL).

  • Setup: High-pressure hydrogenation vessel or balloon setup.

  • Procedure:

    • Dissolve Ethyl Ferulate in Ethanol.[1]

    • Add Pd/C catalyst carefully.[1]

    • Purge system with

      
       (3x) then 
      
      
      
      (3x).[1]
    • Stir under

      
       atmosphere (1 atm is usually sufficient, or 30 psi for speed) at Room Temperature for 4-6 hours.
      
    • Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) or HPLC until the starting material (double bond) disappears.[1]

  • Purification:

    • Filter through a Celite pad to remove Pd/C.[1]

    • Concentrate filtrate in vacuo.[1]

    • Validation: Confirm structure via 1H-NMR (Loss of vinylic protons at ~6.3 and 7.6 ppm; appearance of multiplet methylene protons at ~2.6 and 2.9 ppm).

4.2 Protocol B: In Vitro Cellular Hydrolysis & Bioactivity Assay

Objective: To validate the prodrug conversion and antioxidant efficacy in Human Keratinocytes (HaCaT).

  • Cell Culture: Seed HaCaT cells (1 x 10⁵ cells/well) in 6-well plates; incubate for 24h.

  • Treatment:

    • Group 1: Control (Vehicle only).

    • Group 2: Ethyl Dihydroferulate (10, 25, 50 µM).[1]

    • Group 3: Dihydroferulic Acid (Equimolar control).[1]

  • Intracellular Hydrolysis Check (HPLC):

    • After 2h, 6h, and 12h, lyse cells in methanol.

    • Analyze lysate via HPLC-UV (280 nm).

    • Success Criteria: Detection of Dihydroferulic Acid peak increasing over time, concomitant with Ethyl Ester peak decrease.

  • ROS Scavenging Assay:

    • Pre-treat cells with compounds for 12h.[1][3]

    • Induce stress with

      
       (500 µM) for 1h.[1]
      
    • Stain with DCFH-DA (10 µM) for 30 min.[1]

    • Measure fluorescence (Ex 485nm / Em 535nm).

Section 5: References
  • PubChem. (2025).[1] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • MDPI. (2024).[1] Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.[1][6] Nutrients.[1][7] [Link][1]

  • Scapagnini, G., et al. (2004).[1] Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress.[1] Antioxidants & Redox Signaling.[1][4][5][8] [Link]

  • Zhang, X., et al. (2020).[1][7] Plasma and Urinary (Poly)phenolic Profiles after 4-Week Red Raspberry Intake.[1][7] Molecules.[1][2][3][5][6][7][8][9][10] [Link][1]

Sources

"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" as a natural product derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Natural Product Derivative for Advanced Cosmeceutical & Pharmaceutical Applications

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Hydroferulate (EHF) or Ethyl Dihydroferulate , is a lipophilic ester derivative of dihydroferulic acid. Structurally, it represents the hydrogenated form of ethyl ferulate. Unlike its unsaturated parent compound (ethyl ferulate), EHF possesses a saturated propionate side chain, which confers enhanced oxidative stability while retaining the potent phenolic antioxidant capacity characteristic of the hydroxycinnamic acid family.

This guide analyzes EHF as a high-value bioactive for drug delivery and advanced cosmetic formulations. Key technical advantages include superior membrane permeability (LogP ~2.11), metabolic conversion to the bioactive acid HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), and specific activity in Nrf2-mediated cytoprotection and mitochondrial biogenesis.

Part 1: Chemical Identity & Structural Significance

The efficacy of EHF stems from its dual-domain structure: a phenolic core responsible for radical scavenging and a lipophilic ester tail that facilitates cellular entry.

PropertySpecification
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Common Synonyms Ethyl Hydroferulate; Ethyl Dihydroferulate; Dihydroferulic acid ethyl ester
CAS Number 61292-90-8
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
LogP (Predicted) ~2.11 (Optimal for transdermal/cellular delivery)
Solubility Soluble in Ethanol, Ethyl Acetate, DMSO; Insoluble in Water
Key Structural Feature Saturated C-C bond at the

position (vs. Ferulic acid), preventing auto-oxidation and polymerization.
Part 2: Synthetic Pathways & Optimization

The synthesis of EHF is most efficiently achieved through a two-step sequence starting from bio-sourced Vanillin. This route is preferred for its scalability and use of "green" precursors.

2.1 Synthetic Route: The Vanillin Pathway

The synthesis involves the Knoevenagel condensation of vanillin to form Ethyl Ferulate, followed by catalytic hydrogenation to saturate the alkene bond.

SynthesisRoute Vanillin Vanillin (Bio-sourced) EF Ethyl Ferulate (Intermediate) Vanillin->EF Step 1: Knoevenagel Condensation Piperidine, EtOH, Reflux Malonate Diethyl Malonate Malonate->EF EHF Ethyl Hydroferulate (Target) EF->EHF Step 2: Catalytic Hydrogenation H2 (1 atm), Pd/C, EtOH

Figure 1: Two-step synthesis of Ethyl Hydroferulate from Vanillin.

2.2 Detailed Protocol: Catalytic Hydrogenation

Objective: Conversion of Ethyl Ferulate to Ethyl Hydroferulate via Pd/C catalysis.

Reagents:

  • Ethyl Ferulate (Substrate)[1][2][3]

  • Palladium on Carbon (Pd/C, 10% loading)[4]

  • Ethanol (Solvent, anhydrous grade preferred)

  • Hydrogen gas (

    
    )
    

Methodology:

  • Preparation: Dissolve 10.0 g of Ethyl Ferulate in 100 mL of anhydrous ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (5 wt% loading relative to substrate) under an inert atmosphere (nitrogen purge) to prevent ignition.

  • Hydrogenation: Purge the system with hydrogen gas. Maintain the reaction under a hydrogen balloon (1 atm) or low pressure (1-3 bar) at Room Temperature (25°C).

    • Note: The reaction is typically rapid (2–6 hours). Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The disappearance of the alkene peak confirms conversion.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Biological Mechanisms & Pharmacological Potential[5]

EHF acts as a "Pro-Drug" and a direct antioxidant. Upon cellular entry, it can be hydrolyzed by intracellular esterases to Dihydroferulic Acid (HMPA) , or act directly in its ester form within lipid bilayers.

3.1 Mechanism 1: Nrf2/HO-1 Induction (Cytoprotection)

Unlike direct radical scavengers that are consumed in the reaction, EHF activates the Nrf2-Keap1 pathway . This upregulates endogenous antioxidant enzymes, specifically Heme Oxygenase-1 (HO-1), providing sustained protection against oxidative stress (e.g., UV radiation, ischemia).

3.2 Mechanism 2: Mitochondrial Biogenesis & Muscle Function

Recent studies on the metabolite HMPA indicate a role in muscle fiber switching. It promotes the expression of fast-twitch muscle fibers and improves glucose metabolism via the AMPK pathway.

BioMechanism EHF_Ext Ethyl Hydroferulate (Extracellular) EHF_Int EHF (Intracellular) EHF_Ext->EHF_Int Lipophilic Diffusion HMPA HMPA (Acid Form) Metabolite EHF_Int->HMPA Esterase Hydrolysis ROS ROS / Oxidative Stress EHF_Int->ROS Direct Scavenging HMPA->ROS Direct Scavenging Mito Mitochondrial Biogenesis HMPA->Mito AMPK Pathway Keap1 Keap1-Nrf2 Complex ROS->Keap1 Oxidation of Cysteine Nrf2 Nrf2 (Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (DNA) Nrf2->ARE Binds Promoter HO1 HO-1 / NQO1 (Enzymes) ARE->HO1 Upregulation

Figure 2: Dual mechanism of action: Direct ROS scavenging and Nrf2-mediated transcriptional activation.

Part 4: Experimental Validation Protocols
4.1 DPPH Radical Scavenging Assay

This standard assay quantifies the antioxidant capacity of EHF compared to Ferulic Acid.

Protocol:

  • Stock Solution: Prepare a 1 mM stock solution of EHF in Ethanol.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in Ethanol. Keep in the dark.

  • Reaction: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of EHF samples (serial dilutions: 10–200 µM).

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Target IC50: Expect values in the range of 20–50 µM, comparable to Ferulic Acid but with superior stability.
    
4.2 Stability Assessment (Stress Testing)

Rationale: EHF's saturated bond should exhibit superior stability compared to Ethyl Ferulate. Method:

  • Dissolve EHF and Ethyl Ferulate (control) in cosmetic base cream or ethanol.

  • Expose samples to UV light (UVA/UVB) or heat (45°C) for 7 days.

  • Analyze degradation via HPLC. EHF should show >90% retention, whereas Ethyl Ferulate typically degrades or isomerizes (cis/trans).

Part 5: Pharmacokinetics & Safety Profile
ParameterData PointImplication
Lipophilicity (LogP) 2.11Ideal for penetrating the Stratum Corneum and Blood-Brain Barrier.
Metabolism Hydrolyzed to HMPAHMPA is a known colonic metabolite of dietary polyphenols, suggesting a high safety threshold.
Toxicity (GHS) H315, H319 (Irritant)Standard precautions for pure substance handling; generally safe in formulated products.
Environmental BiodegradableDerived from renewable lignin/vanillin sources.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • Reiss, R. et al. (2013). Chemo-enzymatic preparation of new bio-based bis- and trisphenols: New versatile building blocks for polymer chemistry. Green Chemistry. (Describes synthesis from vanillin). Retrieved from [Link]

  • Scapagnini, G. et al. (2004). Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress. Antioxidants & Redox Signaling.[1] (Validates Nrf2/HO-1 mechanism). Retrieved from [Link]

  • Togawa, N. et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients. (Validates muscle/metabolic activity of the metabolite). Retrieved from [Link]

  • Pion, F. et al. (2013). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. RSC Advances. (Details enzymatic transesterification). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution GC-MS Profiling of Dihydroferulic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of Dihydroferulic Acid Ethyl Ester (Ethyl Dihydroferulate) . As a key metabolite of ferulic acid and a promising monomer in green polymer chemistry, precise analysis of this compound is critical for metabolic profiling and bio-refinery quality control.

Unlike generic protocols, this guide emphasizes the mechanistic interpretation of mass spectral data to ensure identification confidence without sole reliance on library matching. We utilize a non-polar capillary column (5% phenyl) approach to minimize peak tailing associated with the free phenolic hydroxyl group.

Chemical Profile & Target Analyte

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertyDataNotes
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoateSaturated propanoate chain
Common Name Ethyl DihydroferulateReduced form of Ethyl Ferulate
CAS Number 109-94-4 (Generic Ester Ref) / Specific: 122295-88-7Verify specific CAS for research grade
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Boiling Point ~330 °C (Predicted)Requires GC oven >300 °C for clean elution
LogP ~2.1Moderately lipophilic; suitable for LLE
Key Functional Groups Phenolic -OH, Methoxy -OCH₃, Ethyl EsterPhenol may cause slight tailing

Method Development Strategy

Column Selection Logic

While polar columns (e.g., WAax) offer unique selectivity for isomers, they often suffer from thermal instability at the high temperatures required to elute phenylpropanoid esters. We select a DB-5ms (or equivalent 5% phenyl-arylene) column.

  • Reasoning: The low-bleed characteristic is essential for trace analysis (metabolite studies). The non-polar phase interacts favorably with the ethyl ester moiety, while the "ms" grade inertness minimizes adsorption of the free phenol.

Derivatization Decision
  • Native Analysis (Primary): Ethyl dihydroferulate is sufficiently volatile for direct GC-MS analysis due to the esterification of the carboxylic acid.

  • Silylation (Optional Validation): If peak tailing exceeds an asymmetry factor of 1.2, derivatization of the phenolic hydroxyl with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to form the TMS-ether derivative (MW 296).

Experimental Protocol

Reagents and Standards
  • Solvents: Ethyl Acetate (LC-MS grade), Hexane (for wash), Methanol.

  • Internal Standard (IS): Ethyl Cinnamate or Dihydrocaffeic acid ethyl ester (10 µg/mL).

  • Derivatizing Agent (Optional): BSTFA + 1% TMCS.

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for aqueous matrices (e.g., fermentation broth, plasma, wine).

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Acidification: Adjust pH to 3.0 using 0.1 M HCl (suppresses phenol ionization, improving extraction).

  • Spike: Add 10 µL of Internal Standard solution.

  • Extraction: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean vial.

  • Drying: Evaporate to dryness under Nitrogen stream at 40 °C.

  • Reconstitution: Dissolve residue in 100 µL Ethyl Acetate (for native analysis).

GC-MS Instrument Conditions

System: Agilent 7890/5977 or Thermo Trace/ISQ equivalent.

ParameterSettingRationale
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)Inertness for phenols; high thermal limit.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge) @ 280 °CMaximizes sensitivity for trace metabolites.
Oven Program 60 °C (1 min hold) Ramp 20 °C/min to 180 °C Ramp 5 °C/min to 300 °C (5 min hold)Fast initial ramp removes solvent; slow ramp resolves phenylpropanoids.
Transfer Line 290 °CPrevents condensation of high boilers.
Ion Source EI (70 eV) @ 230 °CStandard ionization for library matching.
Quadrupole 150 °C
Scan Range m/z 40 – 450Covers molecular ion and key fragments.

Results & Discussion: The Self-Validating Spectrum

Chromatographic Performance

Ethyl dihydroferulate typically elutes between 16.5 and 18.0 minutes under these conditions (Retention Index ~1650-1750 on DB-5). The peak should be sharp. Tailing indicates active sites in the liner; replace the liner with a deactivated wool liner if observed.

Mass Spectral Interpretation (Mechanistic)

A "self-validating" method requires the analyst to verify the peak not just by retention time, but by the physical laws of fragmentation.

  • Molecular Ion (M⁺): m/z 224 . (Visible, moderate intensity). Confirms intact ester.

  • Base Peak / Diagnostic Ion: m/z 137 .

    • Mechanism:[1]Benzylic Cleavage . The bond between the alpha and beta carbons (relative to the ring) breaks. The resulting 4-hydroxy-3-methoxybenzyl cation (Vanillyl cation) is resonance-stabilized.

  • Acylium Ion: m/z 179 .

    • Mechanism:[1]Alpha-Cleavage . Loss of the ethoxy group [M - OEt]⁺ (Loss of 45 Da).

  • McLafferty Rearrangement: m/z 196 .

    • Mechanism:[1] The ethyl ester moiety undergoes rearrangement, losing ethylene (28 Da). This confirms the presence of the ethyl ester specifically (methyl esters lose 32 Da).

Validation Check: If your peak has M+ 224 but the base peak is 177 or 145, you likely have Ferulic Acid Ethyl Ester (unsaturated), not Dihydroferulic. The saturation of the side chain is critical for the dominance of the m/z 137 fragment.

Visualizations

Workflow Diagram

This diagram outlines the critical path from sample to data.

G Sample Biological/Fermentation Sample LLE L-L Extraction (Ethyl Acetate, pH 3.0) Sample->LLE Add IS Dry Evaporate & Reconstitute LLE->Dry Organic Phase GC GC Separation (DB-5ms, 60-300°C) Dry->GC Injection MS MS Detection (EI) Scan m/z 40-450 GC->MS Elution Data Data Analysis (Identify m/z 137, 224) MS->Data Spectra

Figure 1: Analytical workflow for the extraction and GC-MS analysis of Ethyl Dihydroferulate.

Fragmentation Logic

This diagram visualizes the mass spectral breakdown for confirmation.

Frag M Molecular Ion [M]+ m/z 224 Frag1 Vanillyl Cation (Benzylic Cleavage) m/z 137 (Base Peak) M->Frag1 -CH2COOEt Frag2 Acylium Ion [M-OEt]+ m/z 179 M->Frag2 -OEt (45) Frag3 Acid Radical Cation (McLafferty) m/z 196 M->Frag3 -C2H4 (28)

Figure 2: EI Fragmentation pathway of Ethyl Dihydroferulate. The m/z 137 ion is the primary diagnostic marker.

References

  • Karlen, S. D., et al. (2023). "Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures." Green Chemistry. Link (Discusses ethyl dihydroferulate as a lignin monomer product).

  • Reid, R. G., et al. (2013). "Chemo-enzymatic preparation of new bio-based bis- and trisphenols." ResearchGate.[1] Link (Details synthesis and characterization of ethyl dihydroferulate).

  • NIST Mass Spectrometry Data Center. "Ethanol Mass Spectrum." NIST Chemistry WebBook. Link (Reference for ethyl ester fragmentation logic).

  • Zhu, X., et al. (2023).[2][3][4] "Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis."[5] Journal of Agricultural and Food Chemistry. Link (Context on biological activity of ferulic esters).

Sources

"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and operational protocol for using Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (common name: Ethyl Dihydroferulate ) as a structural analog Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While isotopically labeled standards (


 or 

) are the gold standard, they are often cost-prohibitive or commercially unavailable for specific phenolic metabolites. Ethyl Dihydroferulate (EDF) offers a robust alternative for the quantification of hydroxycinnamic acids (e.g., Ferulic Acid, Dihydroferulic Acid) and lignin-derived monomers in complex biological matrices (plasma, urine, plant extracts). Its structural homology—retaining the guaiacyl moiety while modifying the carboxyl tail—ensures similar ionization efficiency while providing critical chromatographic resolution from endogenous acid targets.

Chemical Profile & Suitability

Compound: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Abbreviation: EtDFe (or EDF) CAS Registry Number: 61292-90-8[1][2]

PropertySpecificationRelevance to MS/MS
Molecular Formula

Distinct mass shift (+28 Da vs. Dihydroferulic acid).
Molecular Weight 224.25 g/mol Precursor ions: m/z 223 (ESI-) or 225 (ESI+).
LogP (Predicted) ~1.90More hydrophobic than acid targets; elutes later on C18, reducing ion suppression competition.
pKa (Phenolic) ~10.0Ionizes efficiently in Negative Mode (ESI-) at neutral/basic pH, or Positive Mode (ESI+) as an ester.
Stability HighStable in organic solvents; resistant to spontaneous hydrolysis under neutral LC conditions.

Analytical Strategy & Logic

The choice of EtDFe is predicated on three mechanistic advantages:

  • Ionization Homology: It shares the 4-hydroxy-3-methoxyphenyl (guaiacyl) core with target analytes (Ferulic acid, Vanillic acid). This ensures that matrix effects (enhancement/suppression) affecting the source ionization of the target will likely affect the IS similarly, allowing for effective normalization.

  • Chromatographic Orthogonality: The ethyl ester group increases hydrophobicity. In Reverse Phase (RP) chromatography, EtDFe elutes after the free acids. This separation prevents "cross-talk" in the source while still remaining within a reasonable run time.

  • Extraction Recovery: The ester functionality mimics the solubility profile of less polar phenolic metabolites, making it an excellent tracker for Liquid-Liquid Extraction (LLE) efficiency using solvents like Ethyl Acetate or Diethyl Ether.

Workflow Logic Diagram

MS_Workflow cluster_logic IS Validation Logic Sample Biological Matrix (Plasma/Plant Extract) IS_Add Add Internal Standard (Ethyl Dihydroferulate) Sample->IS_Add Spiking Extract Sample Preparation (LLE / PPT) IS_Add->Extract Equilibration LC LC Separation (C18 Column) Extract->LC Injection MS MS/MS Detection (MRM Mode) LC->MS ESI Ionization Retention Rt Shift: Elutes after Acids LC->Retention Data Quantification (Ratio: Analyte Area / IS Area) MS->Data Signal Processing Ionization Source: Guaiacyl Core Match MS->Ionization

Figure 1: Analytical workflow emphasizing the integration of EtDFe as a normalization anchor.

Experimental Protocol

Stock Solution Preparation[3]
  • Primary Stock (1 mg/mL): Dissolve 10 mg of EtDFe in 10 mL of Methanol (LC-MS grade). Store at -20°C. Stable for 3 months.

  • Working Internal Standard (WIS): Dilute Primary Stock to 1 µg/mL in 50:50 Methanol:Water. Prepare fresh weekly.

Mass Spectrometry Optimization (Tuning)

Although literature often analyzes esters in Positive Mode, Negative Mode (ESI-) is recommended if quantifying acidic phenolic targets to avoid polarity switching, which reduces duty cycle.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative (-)

  • Precursor Ion: m/z 223.1

    
    
    
  • Product Ions (MRM):

    • Quantifier:m/z 135.0 (Guaiacyl radical anion, characteristic of the core).

    • Qualifier:m/z 179.0 (Loss of ethoxy group/decarboxylation path).

Table 1: Recommended MRM Transitions

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Ethyl Dihydroferulate (IS) 223.1 135.1 20 - 25 IS Quant
223.1 179.1 15 - 18 IS Qual
Ferulic Acid (Target) 193.1 134.1 18 - 22 Target

| Dihydroferulic Acid (Target)| 195.1 | 136.1 | 20 - 25 | Target |

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold for polar acids).

  • 1-6 min: 5% -> 40% B (Elution of Ferulic/Dihydroferulic acids).

  • 6-8 min: 40% -> 90% B (Elution of EtDFe ).

  • 8-10 min: 90% B (Wash).

  • 10.1 min: 5% B (Re-equilibration).

Note: EtDFe will elute significantly later than the free acids, providing a clean window for quantification.

Sample Preparation (Example: Plasma)

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of WIS (1 µg/mL EtDFe). Vortex for 10 sec.

    • Critical Step: Allow to equilibrate for 5 mins to ensure IS binds to matrix proteins similarly to analytes.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to LC vial.

    • Optional Concentration: If sensitivity is low, evaporate supernatant under

      
       and reconstitute in 100 µL 10% Methanol.
      

Validation Criteria & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • Linearity: The IS response (Area) should remain consistent (RSD < 15%) across the entire calibration range of the target analyte. If IS area drops at high target concentrations, it indicates ion suppression ; dilute the sample.

  • Recovery: Compare the Area of IS spiked before extraction vs. IS spiked into post-extraction solvent.

    • Acceptable Range: 80% - 120%.

  • Blank Check: Inject a solvent blank immediately after the highest standard. EtDFe is hydrophobic and may show carryover. Ensure carryover is < 0.5% of the LLOQ area.

Troubleshooting & Pitfalls

  • IS Degradation: Esters can hydrolyze in high pH buffers. Ensure Mobile Phases are acidic (pH < 4) using Formic or Acetic acid. Avoid leaving stock solutions at room temperature for >24 hours.

  • Interference: If analyzing samples involving alcohol consumption (e.g., wine analysis), endogenous Ethyl Dihydroferulate may be present.

    • Control: Run a "Double Blank" (Matrix without IS) to verify absence of endogenous EtDFe. If present, increase the spike concentration to at least 10x the endogenous level, or switch to a Propyl/Butyl analog.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • Luo, X., et al. (2023). Feedstock-agnostic reductive catalytic fractionation in alcohol and alcohol–water mixtures. Green Chemistry, Royal Society of Chemistry. (Context: Identification of ethyl dihydroferulate as a lignin monomer). Retrieved from [Link]

  • Coman, V., & Teleky, B. E. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules (Basel, Switzerland). Retrieved from [Link]

  • Karlen, S. D., et al. (2025). Adaptation of the Carrez procedure for the purification of ferulic and p-coumaric acids. ResearchGate. Retrieved from [Link]

Sources

Technical Application Note: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a Biocatalytic Substrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate (EDHF) , is the saturated analog of ethyl ferulate. Unlike its unsaturated counterpart, EDHF possesses a flexible propionate tail, making it a critical probe for mapping the steric constraints of enzyme active sites, particularly Feruloyl Esterases (FAEs) and Lipases .

This guide details the utility of EDHF in two primary workflows:

  • Chemo-enzymatic Synthesis: Using immobilized lipases (e.g., Candida antarctica Lipase B) to synthesize lipophilic antioxidants and bio-based polymer precursors via transesterification.

  • Enzyme Profiling: Using EDHF as a differential substrate to distinguish between Type A, B, C, and D Feruloyl Esterases based on their ability to accommodate saturated vs. unsaturated linkers.

Chemical Profile & Properties[2][3][4][5]

PropertySpecification
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Common Name Ethyl Dihydroferulate (EDHF)
CAS Number 61292-90-8
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
LogP ~2.11 (Moderate Lipophilicity)
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water.[1]
Key Functional Groups Phenolic -OH (Antioxidant), Methoxy, Ethyl Ester (Reactive center).

Application I: Lipase-Mediated Transesterification

Objective: Synthesis of amphiphilic antioxidants (e.g., Ethylene Glycol Hydroferulate) or polymer building blocks.

Rationale

EDHF is a superior acyl donor compared to dihydroferulic acid in lipase-catalyzed reactions. The ester bond activation energy is lower than the acid activation, and the reaction produces ethanol (volatile) rather than water, shifting the equilibrium toward synthesis. Candida antarctica Lipase B (CALB) exhibits high chemoselectivity for the ester moiety of EDHF, leaving the phenolic hydroxyl group intact, which preserves the antioxidant capacity of the molecule.

Protocol: Solvent-Free Transesterification

Enzyme: Novozym 435 (Immobilized CALB). Substrate: Ethyl Dihydroferulate (EDHF). Nucleophile: Ethylene Glycol (EG) or Glycerol.

Step-by-Step Methodology:
  • Preparation:

    • Dry Ethylene Glycol (EG) over molecular sieves (3Å) to reduce water content < 0.1% (Critical for suppressing hydrolysis).

    • Prepare a reaction mixture of EDHF in EG (Molar ratio 1:10 to drive equilibrium).

  • Enzyme Addition:

    • Add Novozym 435 (10% w/w relative to total substrate mass).

  • Incubation:

    • Incubate at 55°C with orbital shaking (400 rpm).

    • Note: Do not exceed 70°C; while CALB is thermostable, higher temperatures increase the risk of thermal oxidation of the phenolic group.

  • Monitoring:

    • Sample 50 µL aliquots at t=0, 1h, 4h, and 24h.

    • Dilute 1:20 in Methanol:Water (80:20) for HPLC analysis.

  • Termination & Purification:

    • Filter off the immobilized enzyme (can be recycled up to 5 times).[2]

    • Evaporate excess ethanol/EG under vacuum.

Pathway Visualization

Transesterification EDHF Ethyl Dihydroferulate (Lipophilic) CALB CALB Lipase (Novozym 435) EDHF->CALB Binding EG Ethylene Glycol (Hydrophilic) Inter Acyl-Enzyme Intermediate EG->Inter Nucleophilic Attack CALB->Inter Deacylation Product Ethylene Glycol Hydroferulate Inter->Product Release Byprod Ethanol (Remove to drive eq.) Inter->Byprod Release

Caption: Mechanism of CALB-mediated transesterification of EDHF. Removal of ethanol drives the reaction forward.

Application II: Feruloyl Esterase (FAE) Specificity Profiling

Objective: Differentiating FAE subclasses based on linker saturation.

Rationale

Feruloyl esterases are classified based on their substrate specificity.[3][4] While most FAEs hydrolyze Ethyl Ferulate (unsaturated), fewer hydrolyze EDHF (saturated). The flexible propionate chain of EDHF probes the "tunnel" depth and rigidity of the FAE active site.

  • Type A FAEs: Often prefer methoxy/hydroxyl substitutions but may show reduced activity on saturated linkers due to steric requirements for a rigid double bond.

  • Type B/C FAEs: May show broader promiscuity toward EDHF.

Protocol: Microplate Hydrolysis Assay

Buffer: 100 mM MOPS, pH 6.0 (Triton X-100 0.1% optional for solubility).

Step-by-Step Methodology:
  • Stock Solution:

    • Dissolve EDHF in DMSO to 100 mM.

  • Assay Setup (96-well plate):

    • Blank: 190 µL Buffer + 10 µL Substrate.

    • Test: 180 µL Buffer + 10 µL Enzyme Solution + 10 µL Substrate (Final conc: 5 mM).

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Detection (UV Shift):

    • EDHF and Dihydroferulic Acid (DHFA) have distinct UV spectra.

    • Monitor absorbance at 320 nm (Ester) vs 280 nm (Acid product).

    • Validation: Run an HPLC endpoint to confirm hydrolysis if UV shift is subtle due to the loss of conjugation in the dihydro- form.

  • Quantification:

    • Calculate Specific Activity (U/mg) = (µmol DHFA released) / (min × mg enzyme).

Analytical Validation (HPLC Method)

To validate enzymatically generated products, use the following Reverse-Phase HPLC method. This separates the ester (substrate) from the acid (hydrolysis product) and transesterified products.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10% B to 90% B over 15 mins; Hold 2 mins.
Detection UV 280 nm (Phenol peak) and 320 nm.
Retention Times Dihydroferulic Acid (~4.5 min) < EDHF (~9.2 min)

Lignin Modeling: Oxidative Coupling

Objective: Simulating lignin polymerization or synthesizing dimers.

EDHF contains a guaiacyl (G-unit) motif. Upon treatment with Laccase (from Trametes versicolor) or Peroxidase (HRP), EDHF undergoes radical coupling. Unlike ferulates which form 5-5', 8-5', and 8-O-4' linkages stabilized by the double bond conjugation, EDHF forms a distinct set of dimers (primarily 5-5' biphenyls) due to the saturated tail preventing extended conjugation. This makes it an excellent negative control or comparator in lignin biosynthesis studies.

Oxidation EDHF Ethyl Dihydroferulate Laccase Laccase / O2 EDHF->Laccase Radical Phenoxy Radical Laccase->Radical 1e- Oxidation Dimer C-C Coupled Dimers (5-5' Biphenyls) Radical->Dimer Radical Coupling

Caption: Oxidative dimerization of EDHF mediated by Laccase.

References

  • Guiavarch, Y., et al. (2025). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol. Royal Society of Chemistry. Link

    • Significance: Establishes the protocol for CALB-mediated transesterification of ethyl dihydroferul
  • Pion, F., et al. (2013). Chemo-enzymatic preparation of new bio-based bis- and trisphenols. European Polymer Journal. Link

    • Significance: Details the synthesis of epoxy resin precursors using EDHF.
  • Uraji, M., et al. (2018).Enzymatic production of ferulic acid from defatted rice bran by feruloyl esterases from Aspergillus oryzae. Journal of Bioscience and Bioengineering.
  • Reiss, R., et al. (2014). Feruloyl esterases as biotechnological tools: current context, properties and applications. Critical Reviews in Biotechnology. Link

    • Significance: Comprehensive review of FAE classification and substr

Sources

Application Note: Quantification of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , is a phenylpropanoid ester. Structurally, it is the hydrogenated derivative of Ethyl Ferulate. While it exhibits significant antioxidant and anti-inflammatory properties, its quantification in plant matrices presents a unique analytical challenge: Artifact Formation.

Unlike its unsaturated counterpart (Ethyl Ferulate), Ethyl Dihydroferulate lacks the C=C double bond conjugation with the aromatic ring. This saturation shifts its UV absorption maximum from the typical ~320 nm (characteristic of hydroxycinnamic acids like ferulic acid) to 280 nm (characteristic of the guaiacol moiety). Furthermore, this compound can be generated artificially during extraction if plant materials containing dihydroferulic acid are processed with ethanol under acidic conditions or high heat (Fischer esterification).

This guide provides a robust, self-validating protocol to quantify native Ethyl Dihydroferulate while controlling for extraction artifacts.

Method Development Strategy

The "Ethanol Artifact" Decision Matrix

Before beginning extraction, the researcher must determine if the target analyte is native to the plant or a product of processing (e.g., in tinctures or fermented extracts like rice bran).

ExtractionStrategy Start START: Define Analytical Goal Q1 Is the sample an alcoholic tincture or fermented product? Start->Q1 Native Goal: Quantify NATIVE Ethyl Dihydroferulate only Q1->Native No (Raw Plant Material) Total Goal: Quantify TOTAL (Native + Artifacts) Q1->Total Yes (Tincture/Ferment) Solvent_MeOH CRITICAL: Use Methanol or Acetonitrile for Extraction Native->Solvent_MeOH Prevent Transesterification Solvent_EtOH Use Ethanol/Water (Matches matrix) Total->Solvent_EtOH Validation Validation: Spike sample with Dihydroferulic Acid Solvent_MeOH->Validation Check Check for artificial conversion during extraction Validation->Check

Figure 1: Decision matrix for solvent selection to prevent false-positive quantification due to artifact formation.

Experimental Protocol

Materials & Reagents[1]
  • Standard: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CAS: 61292-90-8), purity ≥ 98%.[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (98%).

  • Water: Ultrapure (18.2 MΩ·cm).

Sample Preparation (Artifact-Free Method)

This protocol uses Methanol to prevent the formation of ethyl esters from free acids.

  • Pulverization: Grind dried plant material to a fine powder (< 60 mesh).

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Extraction:

    • Add 5.0 mL of Methanol (Do NOT use Ethanol).

    • Vortex for 30 seconds.

    • Ultrasonicate for 30 minutes at 25°C (Avoid heat > 40°C to prevent degradation).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions (HPLC-UV)

The separation relies on a C18 stationary phase. Because the target is less polar than Ferulic Acid, a gradient with higher organic strength is required.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV 280 nm (Primary), 320 nm (Reference for impurities)

Gradient Program:

  • 0–2 min: 15% B (Isocratic hold for polar acids)

  • 2–15 min: 15% → 60% B (Linear gradient)

  • 15–20 min: 60% → 95% B (Wash)

  • 20–25 min: 15% B (Re-equilibration)

Note: Ethyl Dihydroferulate typically elutes between 10–12 minutes, significantly later than Dihydroferulic acid (approx. 4–6 min).

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare a stock solution of the standard in Methanol (1.0 mg/mL). Dilute to create a 6-point calibration curve.

LevelConcentration (µg/mL)Acceptance Criteria
L11.0Signal-to-Noise (S/N) > 10
L25.0Accuracy ± 15%
L310.0Accuracy ± 10%
L450.0Accuracy ± 5%
L5100.0Accuracy ± 5%
L6200.0Accuracy ± 5%

Target Linearity:



Recovery & Matrix Effect

Since plant matrices are complex, perform a spike-recovery test.

  • Formula:

    
    
    
  • Acceptable Range: 85% – 115%.

Analytical Logic Diagram

The following diagram illustrates the flow of data processing and peak confirmation.

DataAnalysis RawData Raw Chromatogram (280 nm) PeakID Peak Identification (RT ~11.5 min) RawData->PeakID SpecCheck UV Spectrum Check (Max: 280nm, Min: 250nm) PeakID->SpecCheck Confirm Identity Purity Peak Purity Check (DAD) SpecCheck->Purity Ensure Single Component Quant Quantification (External Std) Purity->Quant Pass

Figure 2: Data processing workflow for confirming analyte identity using Diode Array Detection (DAD).

References

  • PubChem. (n.d.).[2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength. Molecules.[1][2][5][7][8][9][10] Retrieved January 29, 2026, from [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Metabolic Profiling and Stability Assessment of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

[1]

Executive Summary & Scientific Context

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, commonly known as Ethyl Dihydroferulate , is the ethyl ester of dihydroferulic acid (HMPA).[1] While HMPA is a well-documented gut microbiota metabolite of dietary polyphenols with significant antioxidant, anti-inflammatory, and neuroprotective properties, its hydrophilic nature often limits direct oral bioavailability.

The ethyl ester variant serves two critical roles in metabolic research:

  • Prodrug/Delivery System: Its increased lipophilicity facilitates passive diffusion across the intestinal epithelium, after which it is hydrolyzed to the active HMPA.

  • Flavor/Fragrance Metabolite: As a flavoring agent, its metabolic fate (hydrolysis and subsequent conjugation) is a key safety and pharmacokinetic parameter.[1]

This guide provides a rigorous framework for assessing the metabolic stability, hydrolysis kinetics, and bioactivation of Ethyl Dihydroferulate.

Chemical Properties & Handling[1]

Before initiating metabolic assays, ensure the compound is handled to prevent non-enzymatic degradation.

ParameterSpecification
IUPAC Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol.[1] Poorly soluble in water.[1]
Storage -20°C, desiccated. Protect from light.[1]
Stability Susceptible to spontaneous hydrolysis in high pH buffers (> pH 8.0).[1]

Metabolic Pathway Visualization

The primary metabolic clearance route for Ethyl Dihydroferulate is enzymatic hydrolysis mediated by Carboxylesterases (CES), followed by Phase II conjugation of the liberated phenol.

MetabolicPathwaycluster_legendKeyEsterEthyl Dihydroferulate(Parent)AcidDihydroferulic Acid(HMPA - Active)Ester->Acid Hydrolysis (CES1/CES2)EthanolEthanol(Byproduct)Ester->EthanolGlucuronideHMPA-4-O-Glucuronide(Phase II)Acid->Glucuronide UGTs (Liver/Intestine)SulfateHMPA-4-O-Sulfate(Phase II)Acid->Sulfate SULTslegendBlue: Parent | Green: Active Metabolite | Red: Excretory Product

Figure 1: Predicted metabolic fate of Ethyl Dihydroferulate. The rate-limiting step for bioactivation is the esterase-mediated hydrolysis.

Protocol A: In Vitro Hydrolytic Stability Assay

Objective: To determine the intrinsic clearance (


1
Materials
  • Test System: Pooled Human/Rat Plasma or Liver Microsomes (0.5 mg/mL protein).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).[1]

  • Stock Solution: 10 mM Ethyl Dihydroferulate in DMSO.

Experimental Workflow
  • Pre-Incubation:

    • Thaw plasma/microsomes on ice.[1]

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pre-warmed to 37°C).

    • Note: For plasma, use 100% plasma or diluted 1:1 with buffer depending on activity levels.[1]

  • Initiation:

    • Spike the reaction mixture with the test compound (final concentration 1 µM, <0.1% DMSO).

    • Control: Include a "No Enzyme" control (buffer only) to rule out chemical instability.

    • Positive Control: Procaine or Diltiazem (known esterase substrates).[1]

  • Sampling:

    • Incubate at 37°C with shaking.

    • Aliquot 50 µL at time points: 0, 5, 15, 30, 60, and 120 minutes .

  • Quenching:

    • Immediately transfer aliquot into 150 µL of Stop Solution (Ice-cold ACN + IS).

    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1] Monitor depletion of Parent (Ester) and appearance of Metabolite (Acid).

Data Analysis Formula

Calculate the slope (


Protocol B: LC-MS/MS Bioanalytical Method[1]

Objective: High-sensitivity quantitation of the parent ester and the acid metabolite.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B[1]

    • 0.5-3.0 min: 5% -> 95% B (Linear)[1]

    • 3.0-4.0 min: 95% B[1]

  • Flow Rate: 0.6 mL/min.[1]

Mass Spectrometry Settings (ESI Negative Mode):

  • Rationale: Phenolic compounds often ionize better in negative mode.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethyl Dihydroferulate 223.1 [M-H]⁻135.0 / 179.020 / 15
Dihydroferulic Acid 195.1 [M-H]⁻135.0 / 151.022 / 18
Internal Standard Depends on selection--

Note: Verify transitions with pure standards. The loss of the ethyl group (28 Da) or CO2 (44 Da) are common fragmentation pathways.

Protocol C: Experimental Workflow Diagram

This diagram illustrates the decision matrix for analyzing the stability data.

WorkflowStartStart Stability AssayIncubateIncubate 1µM Compound(Microsomes/Plasma)Start->IncubateAnalyzeLC-MS/MS Analysis(Parent vs. Metabolite)Incubate->AnalyzeCheckStabilityIs Parent t1/2 < 15 min?Analyze->CheckStabilityRapidRapid Hydrolysis(Prodrug Behavior Confirmed)CheckStability->RapidYesStableHigh Stability(Poor Bioactivation)CheckStability->StableNoCheckMetaboliteIs Acid Detected?Stable->CheckMetaboliteCheckMetabolite->RapidYes (Concurrent Formation)CheckMetabolite->StableNo (Non-Metabolic Loss)

Figure 2: Decision tree for interpreting metabolic stability data.[1] Rapid disappearance of parent accompanied by acid formation indicates successful bioactivation.

References

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

    • Ohue-Kitano, R., et al. (2023).[1] "3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41."[1][2] Nature Communications.[1] Link[1]

  • Ethyl Ferulate (Analog)

    • Wang, Y., et al. (2021).[1][3] "Ethyl ferulate prevents diabetes-associated renal injury in rats by amelioration of hyperglycemia-induced oxidative stress via activation of Nrf2."[1][3] Journal of Food Biochemistry. Link

  • General Ester Hydrolysis Protocols

    • Di, L., & Kerns, E. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier.[1] (Standard industry reference for metabolic stability assays).

  • HMPA Muscle Function Effects

    • Miyazaki, H., et al. (2024).[1][4] "Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise."[1][4][5] Nutrients.[1][6] Link[1]

  • Chemical Identity (PubChem)

    • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (CID 123548).[1] Link

Application Note: Pharmacokinetic Profiling of Dihydroferulic Acid Ethyl Ester (DFA-EE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydroferulic acid ethyl ester (DFA-EE) represents a lipophilic prodrug strategy designed to enhance the bioavailability of dihydroferulic acid (DFA), a potent antioxidant and anti-inflammatory metabolite of ferulic acid. While the ethyl ester modification improves cellular permeability and solubility in lipid-based vehicles, it introduces significant bioanalytical challenges—primarily ex vivo hydrolytic instability due to plasma esterases.

This application note details a rigorous protocol for the pharmacokinetic (PK) assessment of DFA-EE in rodent models. It emphasizes critical stabilization techniques during blood collection to prevent artificial hydrolysis, ensuring accurate quantification of both the parent ester (DFA-EE) and its active metabolite (DFA).

Part 1: Pre-Clinical Formulation & Stability Strategy

Physicochemical Context[1][2]
  • Compound: Dihydroferulic Acid Ethyl Ester (DFA-EE)

  • Molecular Formula:

    
    
    
  • MW: 224.25 g/mol

  • LogP (Predicted): ~2.5–3.0 (Higher lipophilicity than DFA, facilitating membrane crossing).

  • Solubility: Low in water; soluble in Ethanol, DMSO, PEG-400.

Vehicle Selection

For intravenous (IV) and oral (PO) administration, the formulation must prevent precipitation upon contact with physiological fluids while avoiding excipient-induced anaphylaxis.

RouteVehicle CompositionPreparation Protocol
IV (Bolus) 5% Ethanol + 10% Solutol HS-15 (or Tween 80) + 85% SalineDissolve DFA-EE in Ethanol/Solutol first. Vortex. Slowly add warm saline (37°C) with continuous stirring. Filter (0.22 µm).
Oral (Gavage) 0.5% Carboxymethylcellulose (CMC-Na) or PEG-400:Water (40:60)Micronize DFA-EE powder. Suspend in vehicle using high-shear homogenization to ensure uniform suspension.
Critical Control Point: Ex Vivo Stability

Expert Insight: Ester-containing drugs are notorious for rapid hydrolysis in rat plasma due to high carboxylesterase activity. Failure to stabilize blood samples immediately upon collection will lead to an underestimation of DFA-EE and an overestimation of DFA .

Stabilization Protocol:

  • Inhibitor Cocktail: Prepare collection tubes containing Sodium Fluoride (NaF) (final conc. 2 mg/mL) and PMSF (Phenylmethylsulfonyl fluoride, final conc. 1 mM).

  • Acidification: Immediately after plasma separation, add 5% formic acid (10 µL per 100 µL plasma) to lower pH to < 4.0, further inhibiting esterase activity.

  • Temperature: Keep all samples on crushed ice (4°C) until frozen at -80°C.

Part 2: Bioanalytical Method (LC-MS/MS)

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution of DFA-EE
4.00 95 Wash
4.10 5 Re-equilibration

| 5.00 | 5 | End |

MS/MS Parameters (Method Development Guide)

Since DFA-EE is an ester, it ionizes well in Positive Electrospray Ionization (ESI+) mode.

  • DFA-EE (Parent):

    • Precursor Ion: m/z 225.1 [M+H]+

    • Product Ions: Look for loss of ethanol (-46 Da)

      
      m/z 179.1 (Acylium ion) or loss of CO (-28 Da).
      
  • DFA (Metabolite):

    • Precursor Ion: m/z 197.1 [M+H]+ (or operate in Negative mode m/z 195.1 if sensitivity is higher).

    • Product Ions: m/z 135 (Decarboxylation).

Internal Standard (IS): Use Ferulic Acid Ethyl Ester-d3 or DFA-d3 if available. Alternatively, a structural analog like Propyl Ferulate can serve as an IS.

Part 3: In Vivo Pharmacokinetic Protocol

Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300 g).

  • Groups:

    • IV Group: 2 mg/kg (Tail vein or Jugular vein cannula).

    • PO Group: 10 mg/kg (Oral gavage).[2]

  • n: 6 rats per group.

Workflow Diagram

The following diagram illustrates the critical path from dosing to data analysis, highlighting the stability checkpoints.

PK_Workflow Dosing Dosing (IV or PO) Sampling Blood Collection (Jugular Vein) Dosing->Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Stabilization CRITICAL STEP: Add NaF/PMSF + Ice Bath Sampling->Stabilization Immediate Centrifugation Centrifuge (4°C, 3000g, 10 min) Stabilization->Centrifugation Acidification Acidify Plasma (5% Formic Acid) Centrifugation->Acidification Supernatant Storage Store at -80°C Acidification->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Step-by-step PK workflow emphasizing the immediate stabilization of plasma to prevent ex vivo ester hydrolysis.

Sample Preparation (Protein Precipitation)
  • Thaw plasma on ice.

  • Aliquot 50 µL of stabilized plasma into a 1.5 mL tube.

  • Add 200 µL of Acetonitrile containing Internal Standard (IS).

  • Vortex vigorously for 1 min.

  • Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Inject 5 µL of supernatant into LC-MS/MS.

Part 4: Metabolic Pathway & Data Analysis

Metabolic Fate

DFA-EE is primarily a prodrug. Upon entry into the systemic circulation, it is hydrolyzed by carboxylesterases (CES) in the liver and plasma into Dihydroferulic Acid (DFA). DFA is then subject to Phase II metabolism (Glucuronidation/Sulfation).

Metabolism DFA_EE DFA-Ethyl Ester (Parent Drug) DFA Dihydroferulic Acid (Active Metabolite) DFA_EE->DFA Hydrolysis (Carboxylesterases) DFA_G DFA-Glucuronide (Inactive) DFA->DFA_G UGTs DFA_S DFA-Sulfate (Inactive) DFA->DFA_S SULTs

Caption: Primary metabolic pathway of DFA-EE. The hydrolysis step is rapid, making DFA the major circulating species.

Data Calculation (Non-Compartmental Analysis)

Use software like Phoenix WinNonlin or R (PKNCA package) to calculate:

  • 
     : Maximum observed concentration.[3][2]
    
  • 
     : Time to reach 
    
    
    
    .
  • 
     : Area under the curve (exposure).
    
  • 
     : Clearance (Dose / AUC).
    
  • 
     : Volume of distribution at steady state.
    
  • 
     : Absolute Bioavailability = 
    
    
    
    .

Table: Expected PK Parameter Template

Parameter Unit DFA-EE (Parent) DFA (Metabolite)

|


 | h | Typically short (0.25 - 0.5) | Delayed vs Parent |
| 

| ng/mL | High (if stabilized) | High | |

| h | Short (< 1 h) | Longer | |

| ng*h/mL | Measure of exposure | Measure of active exposure |

Part 5: Troubleshooting & Expert Insights

  • Issue: Low Recovery of Parent (DFA-EE).

    • Cause: Ongoing hydrolysis during sample prep.

    • Solution: Ensure all solvents and rotors are pre-chilled to 4°C. Do not let plasma sit at room temperature for any duration.

  • Issue: Carryover in LC-MS.

    • Cause: Lipophilic ester sticking to the column/injector.

    • Solution: Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone. Add a "sawtooth" wash step at 98% B in the gradient.

  • Issue: Ion Suppression.

    • Cause: Phospholipids from plasma.

    • Solution: Use "Phospholipid Removal Plates" (e.g., Ostro or HybridSPE) instead of simple protein precipitation if sensitivity is compromised.

References

  • Pharmacokinetics of Ferulic Acid Ethyl Ester

    • Title: Pharmacokinetics of ferulic acid following oral administration of ethyl ferulate alone and in combination with piperine in rats.[4][5]

    • Source: Annals of Phytomedicine (2019).
    • URL:[Link]

  • Metabolism of Ferulic Acid Derivatives

    • Title: Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS.[6]

    • Source: Frontiers in Pharmacology (2019).
    • URL:[Link]

  • Esterase Activity in Rodent Plasma (Context for Stabilization): Title: Species differences in hydrolysis of isocarbophos by serum esterases. Source: Toxicology Letters (Relevant for general esterase precautions in rats). Note: General principle applied; specific DFA-EE hydrolysis follows standard ester kinetics.
  • Analytical Method for Ferulic Acid Derivatives

    • Title: Determination of ferulic acid in rat plasma by LC-MS/MS and its applic
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-EDHF-001 Subject: Resolution & Peak Shape Optimization for Ethyl Dihydroferulate Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely analyzing Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (commonly known as Ethyl Dihydroferulate ). This molecule presents a specific set of chromatographic challenges due to its phenolic moiety and the potential presence of closely related structural impurities like Dihydroferulic Acid (hydrolysis product) and Ethyl Ferulate (unsaturated precursor).

This guide treats your method as a dynamic system. We do not provide static "recipes" but rather the logic to diagnose and fix resolution failures.

Module 1: Critical Peak Shape Failures (Tailing)

User Issue: "My main peak is tailing (As > 1.5), causing integration errors and co-elution with minor impurities."

Root Cause Analysis

The target molecule contains a phenolic hydroxyl group (pKa ~9.5-10). While not basic like an amine, phenols can interact with residual silanols (Si-OH) on the silica support of your column. At neutral pH, these silanols ionize (Si-O⁻), acting as cation exchangers that "drag" the phenolic proton, causing tailing.

The Solution: Silanol Suppression System

To fix this, you must suppress the ionization of the surface silanols and the analyte.

Protocol:

  • Lower the pH: Maintain mobile phase pH between 2.0 and 3.0 .

    • Why: The pKa of surface silanols is ~3.5. Below pH 3.0, they remain protonated (neutral), eliminating the secondary interaction.

  • Increase Buffer Strength: If using simple acidification (0.1% Formic Acid), switch to a buffered system (20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid) to prevent local pH shifts within the column pore.

Troubleshooting Logic Diagram

TailingLogic Start Issue: Peak Tailing (As > 1.2) CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow LowerPH Action: Lower pH to 2.5 (Use Formic/Phosp. Acid) IsLow->LowerPH No CheckCol Check Column Type IsLow->CheckCol Yes LowerPH->CheckCol EndCap Is Column End-Capped? CheckCol->EndCap SwitchCol Action: Switch to High-Load End-Capped C18 EndCap->SwitchCol No CheckSample Check Sample Solvent EndCap->CheckSample Yes SwitchCol->CheckSample StrongSolvent Is Sample in 100% Organic? CheckSample->StrongSolvent Dilute Action: Dilute with Initial Mobile Phase StrongSolvent->Dilute Yes Solved Resolution Restored StrongSolvent->Solved No Dilute->Solved

Figure 1: Decision tree for diagnosing peak tailing in phenolic esters.

Module 2: Resolution of the "Critical Pair"

User Issue: "I cannot separate the target ester from its hydrolysis impurity (Dihydroferulic Acid)."

The Mechanism

This is a hydrophobicity challenge.

  • Impurity (Acid): More polar, elutes earlier.

  • Target (Ester): Less polar, elutes later.

  • Risk: If the gradient starts too high in organic solvent, the "Acid" impurity will not retain effectively and may co-elute with the solvent front or the leading edge of the Ester.

Optimization Protocol

Step 1: The "Focusing" Gradient Do not use an isocratic method for this pair. You need a gradient to pull the impurities apart.

ParameterRecommended SettingRationale
Column C18 (End-capped), 150mm x 4.6mm, 3-5µmStandard hydrophobicity required.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses acid ionization (pKa ~4.5), increasing retention of the impurity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than Methanol.
Initial Hold 5% B for 2 minutes"Traps" the polar Acid impurity at the head of the column.
Ramp 5% to 60% B over 15 minutesShallow gradient to maximize selectivity (

) between the acid and ester.

Step 2: Wavelength Specificity (Critical) Many users mistakenly use 320 nm (standard for Ferulic Acid).

  • Correction: Ethyl Dihydroferulate lacks the conjugated double bond of Ferulic Acid. Its absorbance max shifts to ~280 nm .

  • Action: Set your UV detector to 280 nm . Using 320 nm will drastically lower sensitivity for the dihydro- target, making the baseline noise appear artificially high relative to the peak.

Method Development Workflow

MethodDev Input Start: Co-elution Step1 1. Acidify Mobile Phase (pH ~2.5) Input->Step1 Step2 2. Lower Initial %B (Start at 5% Org) Step1->Step2 Decision Resolution > 1.5? Step2->Decision Step3 3. Change Selectivity (Switch ACN to MeOH) Decision->Step3 No Step4 4. Change Stationary Phase (Phenyl-Hexyl) Decision->Step4 Still No Final Validated Method Decision->Final Yes Step3->Decision Step4->Final

Figure 2: Step-by-step workflow for resolving the Acid/Ester critical pair.

Module 3: Advanced Selectivity (When C18 Fails)

If the standard C18 protocol above fails to separate isomers or closely related phenolic impurities, you must alter the selectivity mechanism .

Alternative Stationary Phase: Phenyl-Hexyl

  • Why: The target molecule has an aromatic ring. A Phenyl-Hexyl column interacts via

    
     stacking interactions with the analyte's benzene ring.
    
  • Benefit: This provides "orthogonal" selectivity compared to the pure hydrophobicity of C18. It is particularly effective for separating Ethyl Ferulate (double bond) from Ethyl Dihydroferulate (single bond), as the

    
    -systems differ significantly.
    

Solvent Selectivity Table

ModifierEffect on Phenolic EstersRecommendation
Acetonitrile (ACN) Dipole-dipole interactions. Generally sharper peaks and lower backpressure.Primary Choice.
Methanol (MeOH) Protic solvent. Can hydrogen bond with the phenolic -OH and ester carbonyl.Use if ACN fails to separate the Acid/Ester pair.
THF Strong solvent strength.[1][2] Different selectivity for ethers/esters.Avoid unless necessary (oxidation risk, poor UV cutoff).

References

  • Biosynth. Dihydroferulic acid - Structure and Properties. Retrieved from

  • Phenomenex. Reversed Phase HPLC Method Development: pH and Silanol Interactions. Retrieved from

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Tailing Factors. Retrieved from

  • PubChem. Dihydroferulic Acid Compound Summary (CID 14340). Retrieved from

  • Stoll, D. R. Troubleshooting LC Systems: Peak Tailing. LCGC North America, 39(8), 353–362. Retrieved from

Sources

Technical Support Center: Dihydroferulic Acid Ethyl Ester (DFA-EE) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Dihydroferulic Acid Ethyl Ester (DFA-EE) . If you are experiencing low recovery (<50%) or high variability (RSD >15%) in your extraction workflows, you are likely encountering one of three specific failure modes inherent to phenolic esters: Enzymatic Hydrolysis , pH-Dependent Partitioning , or Oxidative Degradation .

DFA-EE is structurally distinct from its parent, Ferulic Acid Ethyl Ester (FA-EE), due to the saturation of the C=C double bond in the propionic side chain. While this increases lipophilicity slightly, it does not protect the ester bond from plasma esterases, nor does it shield the phenolic hydroxyl from oxidation.

This guide moves beyond generic advice, offering a mechanistic root-cause analysis and self-validating protocols.

Module 1: Physicochemical Profiling & Diagnostic Data

Before troubleshooting, verify your experimental parameters against the molecule's profile. Mismatched solvents or pH levels are the most common sources of "phantom" loss.

Table 1: DFA-EE Critical Properties
PropertyValue (Approx.)Impact on Extraction
LogP (Lipophilicity) ~1.98 – 2.10Moderate. Soluble in Ethyl Acetate, MTBE, and Alcohols. Poor solubility in pure Hexane or Water.
pKa (Phenolic -OH) ~9.0 - 9.5Critical. At pH > 8, the molecule ionizes, becoming water-soluble (stays in aqueous phase).
Ester Bond Stability Low in Plasma/BaseHigh Risk. Rapidly hydrolyzed by esterases (plasma) or chemical hydrolysis (pH > 8) into Dihydroferulic Acid.
UV Max ~280 nmDetection. Lower absorbance than Ferulic Acid (320 nm) due to loss of conjugation. Ensure detector is set correctly.

Module 2: Troubleshooting Logic (Root Cause Analysis)

Use the following logic flow to diagnose the specific point of failure in your current protocol.

TroubleshootingLogic Start START: Low Recovery Observed CheckBlank Step 1: Check Solvent Standard (No Matrix) Start->CheckBlank Dec1 Is recovery low in Solvent? CheckBlank->Dec1 CheckBio Step 2: Check Biological Stability (Spike into Matrix t=0) Dec2 Is recovery low in Matrix? CheckBio->Dec2 CheckAq Step 3: Check Aqueous Phase (Post-Extraction) Dec3 Is DFA (Acid form) found? CheckAq->Dec3 Dec1->CheckBio No SolubilityIssue ISSUE: Adsorption or Solubility Limit Dec1->SolubilityIssue Yes Dec2->CheckAq Yes HydrolysisIssue ISSUE: Enzymatic Hydrolysis (Esterase Activity) Dec3->HydrolysisIssue Yes (Acid detected) PartitionIssue ISSUE: pH Incorrect (Ion Trapping) Dec3->PartitionIssue No (DFA-EE in water)

Figure 1: Diagnostic decision tree to isolate whether loss is physical (solubility), chemical (pH), or biological (enzymatic).

Module 3: Common Issues & Solutions

Issue 1: The "Disappearing" Peak (Enzymatic Hydrolysis)

Symptom: You spike DFA-EE into plasma/liver homogenate, but after extraction, you recover <10% DFA-EE and see a large peak for Dihydroferulic Acid. Mechanism: Plasma esterases and liver carboxylesterases cleave the ethyl ester bond within minutes at 37°C or even room temperature. Corrective Action:

  • Temperature Control: All sample processing must occur on ice (4°C).

  • Inhibitors: Add an esterase inhibitor immediately upon sample collection.

    • Recommendation:Sodium Fluoride (NaF) at 2-5 mg/mL or PMSF (Phenylmethylsulfonyl fluoride).

  • Acidification: Lowering pH to < 3.0 immediately denatures most esterases.

Issue 2: Incomplete Phase Separation (Emulsions)

Symptom: The interface between the organic and aqueous layer is cloudy; recovery is variable. Mechanism: Lipids and proteins in the matrix act as surfactants.[1] Corrective Action:

  • Salting Out: Add saturated NaCl (20% v/v) to the aqueous phase before adding solvent. This increases the ionic strength, driving the organic DFA-EE out of the water (Hofmeister effect).

  • Swirl, Don't Shake: Vigorous shaking creates stable emulsions. Invert gently 20 times.

Issue 3: Oxidation of the Phenolic Moiety

Symptom: Gradual loss of signal over time in autosampler; appearance of browning in extracts. Mechanism: The phenolic -OH group oxidizes to quinones at neutral/alkaline pH. Corrective Action:

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the extraction solvent.

  • Keep Acidic: Oxidation is much slower at pH < 4.

Module 4: Validated Extraction Protocols

Do not mix these protocols. Select Protocol A for liquid samples (Plasma/Urine) and Protocol B for solid tissues.

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

Best for: Plasma, Serum, Cell Media

  • Pre-Treatment: To 100 µL plasma, add 10 µL of 10% Formic Acid (targets pH ~3) and 10 µL of Esterase Inhibitor (e.g., 100 mM NaF). Vortex briefly.

  • Salting Out: Add 20 µL saturated NaCl solution.

  • Extraction: Add 400 µL Ethyl Acetate (EtOAc).

    • Why EtOAc? It matches the polarity of DFA-EE better than Hexane (too non-polar) or Methanol (too miscible).

  • Agitation: Vortex gently for 2 minutes or invert manually. Do not sonicate (heats sample, risks hydrolysis).

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Transfer supernatant to a glass vial. Repeat extraction once if recovery is <80%.

  • Dry Down: Evaporate under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid).

Protocol B: Solid Phase Extraction (SPE)

Best for: Urine, High-Lipid Tissue Homogenates (cleaner baseline)

  • Cartridge Selection: Use HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (e.g., 30 mg/1 cc).

  • Conditioning: 1 mL Methanol followed by 1 mL Water (acidified with 0.1% Formic Acid).

  • Loading: Acidify sample to pH 3.0. Load slowly (1 drop/second).

    • Note: If the sample flows too fast, DFA-EE won't interact with the sorbent.

  • Washing: Wash with 1 mL 5% Methanol in Water .

    • Critical: Do not use >10% organic in wash, or you will elute the ester prematurely.

  • Elution: Elute with 1 mL 100% Methanol or Acetonitrile .

  • Post-Elution: Evaporate and reconstitute as in Protocol A.

Module 5: Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where recovery is most often lost.

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) Stabilization CCP1: Stabilization Add NaF + Formic Acid (Stop Hydrolysis) Sample->Stabilization Immediate LLE Extraction (LLE) Ethyl Acetate + NaCl (Salting Out) Stabilization->LLE Separation Phase Separation Centrifuge 4°C LLE->Separation Evaporation CCP2: Evaporation N2 Gas @ 35°C (Avoid Oxidation) Separation->Evaporation Supernatant Recon Reconstitution 50% ACN + 0.1% FA Evaporation->Recon

Figure 2: Optimized extraction workflow highlighting Critical Control Points (CCP) for DFA-EE stability.

Frequently Asked Questions (FAQs)

Q: Can I use Hexane for extraction to avoid extracting proteins? A: No. DFA-EE is too polar for pure Hexane (LogP ~2). You will get very low recovery. If you must use a non-polar solvent, use a mixture like Hexane:Ethyl Acetate (80:20), but pure Ethyl Acetate or MTBE is superior.

Q: I see a peak shift in my chromatogram after 24 hours. What happened? A: If the peak moves to a shorter retention time, your ester has likely hydrolyzed to Dihydroferulic Acid. Check the pH of your reconstitution solvent.[2] It must be acidic (0.1% Formic Acid). If the peak disappears entirely, it may have precipitated (if concentration is high) or oxidized.

Q: Why is my recovery lower in plasma than in water? A: This is the "Matrix Effect." Plasma proteins bind phenolic compounds. The acidification step (pH < 3) in Protocol A helps disrupt protein binding, releasing the DFA-EE for extraction.

Q: Can I use GC-MS for analysis? A: Yes, but not directly. You must derivatize the phenolic hydroxyl and the ester group (if it hydrolyzes) using BSTFA/TMCS (silylation) to make it volatile. LC-MS/MS is generally preferred to avoid the extra derivatization step.

References

  • Anwar, J. et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available at: [Link]

  • Lau, et al. (2020).[3] Effect of pH, temperature, and time on enzymatic hydrolysis of ferulic acid esters. ResearchGate. Available at: [Link]

  • Phenomenex. (2023).[4] Sample Prep Tech Tip: Troubleshooting Low Recovery in SPE Methods. Available at: [Link]

  • Biotage. (2020). Why are my phenol recoveries low on EPA Method 8270 extractions? Available at: [Link]

Sources

Technical Support Center: Stability of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ETH-DHF-STAB-001 Compound: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Synonyms: Ethyl dihydroferulate; Ethyl hydroferulate Classification: Phenolic Ester / Hydrocinnamic Acid Derivative

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent biological data (e.g., shifting IC50 values), compound precipitation, or unexpected media discoloration when using Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate .

This molecule presents a classic "soft drug" stability profile. While the ethyl ester moiety enhances membrane permeability (LogP ~2.2) compared to its free acid parent, it introduces a critical instability factor in cell culture: susceptibility to serum esterases .

This guide is structured to troubleshoot the three primary failure modes:

  • Enzymatic Hydrolysis (The "Disappearing Compound" Effect)

  • Aqueous Solubility Limits (Precipitation)

  • Phenolic Oxidation (Media Discoloration)

Module 1: Enzymatic Hydrolysis (The "Disappearing Compound")

The Issue

Users often report that the compound loses potency after 4–6 hours of incubation, or that LC-MS analysis reveals a mass shift from 224.25 Da (Ester) to 196.20 Da (Free Acid).

Root Cause Analysis

Fetal Bovine Serum (FBS) is rich in carboxylesterases, butyrylcholinesterase, and paraoxonase. These enzymes rapidly hydrolyze the ester bond of Ethyl dihydroferulate, converting it into Dihydroferulic Acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid) and Ethanol .

  • Impact: The free acid is significantly more polar (LogP ~0.8) and often has lower passive membrane permeability than the ester, potentially altering intracellular bioavailability and observed efficacy.

Mechanistic Visualization

The following diagram illustrates the degradation pathway mediated by serum enzymes.

HydrolysisPathway Ester Ethyl Dihydroferulate (Active Ester) LogP ~2.2 Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Serum Serum Esterases (FBS/FCS) Serum->Intermediate Catalysis Acid Dihydroferulic Acid (Metabolite) LogP ~0.8 Intermediate->Acid Collapse Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Serum-mediated hydrolysis pathway of Ethyl dihydroferulate.

Troubleshooting Protocol: Serum Stability Assay

To confirm if esterases are the cause of your data variability, perform this self-validating control experiment.

Materials:

  • HPLC System (C18 column)

  • Incubation Media: DMEM + 10% FBS (Condition A) and DMEM Serum-Free (Condition B).

  • Compound Stock: 100 mM in DMSO.

Step-by-Step Workflow:

  • Spike: Dilute compound to 50 µM in both Condition A and Condition B.

  • Incubate: Place both samples at 37°C / 5% CO2.

  • Sample: Aliquot 100 µL at T=0, T=1h, T=4h, and T=24h.

  • Quench: Immediately add 100 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop enzyme activity.

  • Analyze: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Mobile Phase: Water/Acetonitrile gradient (0.1% H3PO4).

    • Detection: UV at 280 nm.

Interpretation:

  • If the peak at T=4h in Condition A (FBS) disappears while Condition B (Serum-Free) remains stable, serum esterases are your problem .

  • Solution: Switch to Heat-Inactivated FBS (56°C for 30 min) to reduce esterase activity (note: does not eliminate it entirely) or use serum-free media for short-term assays (<12h).

Module 2: Solubility & Precipitation

The Issue

"Crystals observed in the well plate immediately after dosing" or "High variability between technical replicates."

Root Cause Analysis

Ethyl dihydroferulate is lipophilic. While soluble in organic solvents (DMSO, Ethanol), it has a low solubility ceiling in aqueous buffers (PBS, DMEM). Rapid addition of a high-concentration DMSO stock into aqueous media causes "crashing out" (micro-precipitation).

Solubility Reference Table
Solvent / MediaSolubility Limit (Approx.)Stability RiskHandling Recommendation
DMSO > 100 mMLowStore stocks at -20°C, protected from light.
Ethanol > 50 mMModerateEvaporation risk; keep tightly sealed.
PBS (pH 7.4) < 100 µMHighDo not dilute directly from 100 mM stock.
DMEM + 10% FBS ~ 200–300 µMModerateSerum proteins (Albumin) bind the compound, effectively increasing solubility.
Best Practice: The "Step-Down" Dilution Method

Never pipet 100% DMSO stock directly into the cell culture well. This creates a local high-concentration "hotspot" where precipitation occurs instantly.

  • Prepare Intermediate: Dilute your 100 mM stock 1:10 in media (or PBS) to create a 10 mM working solution (10% DMSO). Vortex immediately.

  • Final Dosing: Pipet the working solution into the final well to reach the target concentration (e.g., 50 µM).

  • Visual Check: Inspect under a microscope (10x) immediately after dosing. If you see refractive crystals, your concentration is above the solubility limit.

Module 3: Oxidative Degradation

The Issue

Media turns pink/brown over 24–48 hours, independent of pH indicator (Phenol Red) changes.

Root Cause Analysis

The molecule contains a phenolic hydroxyl group (4-hydroxy).[1] At physiological pH (7.4) and in the presence of transition metals (Iron/Copper often found in media formulations), phenols can undergo auto-oxidation to form quinones and polymerization products (melanins), leading to browning.

Troubleshooting Flowchart

Troubleshooting Start Start: Media Discoloration? Check1 Is the media turning Yellow (Acidic) or Purple (Basic)? Start->Check1 Check2 Is the media turning Brown/Pink? Check1->Check2 No Result1 Metabolic Acidosis (Cell Overgrowth) Check1->Result1 Yes (Yellow) Result2 Phenolic Oxidation Check2->Result2 Yes Action Add 50-100 µM Ascorbic Acid or Limit Light Exposure Result2->Action

Figure 2: Decision tree for diagnosing media discoloration.

Preventative Protocol
  • Light Protection: Phenolic oxidation is photo-catalyzed. Wrap reservoirs in foil and minimize hood light exposure.

  • Antioxidants: If the experiment permits, co-supplement media with 50–100 µM Ascorbic Acid (Vitamin C) or use media without transition metals if possible (though this may affect cell health).

  • Fresh Preparation: Do not pre-incubate the compound in media at 37°C before adding to cells. Add immediately before the assay starts.

References

  • PubChem. (n.d.).[2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Farrell, T. L., et al. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. Molecular Nutrition & Food Research.[3] (Contextual grounding on phenolic ester hydrolysis).

  • Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. (Authoritative source on serum esterase activity).
  • SIELC Technologies. (2018). Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]

  • Thermo Fisher Scientific. (2019).[3] DMEM Product Information Sheet. (Reference for media formulation and lack of proteins/lipids requiring FBS supplementation).

Sources

Overcoming poor ionization of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Subject: Optimization of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Ferulate) in ESI-MS Ticket ID: EF-ION-001 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Ferulate) presents a classic "ionization paradox" in Electrospray Ionization (ESI). As a phenolic ester, it lacks the strong acidity of its parent acid (Ferulic acid) due to esterification, yet it lacks the basic nitrogen required for efficient protonation in positive mode.

This guide addresses the three primary failure modes:

  • Signal Splitting: Uncontrolled formation of sodium/potassium adducts in ESI(+).

  • Suppression: Inefficient deprotonation of the phenolic hydroxyl in standard acidic ESI(-) mobile phases.

  • Neutrality: The molecule remains largely uncharged in the gas phase.

Module 1: The Polarity Decision (Mode Selection)

Q: Should I run Ethyl Ferulate in Positive (ESI+) or Negative (ESI-) mode?

A: There is no "correct" mode, only the mode that matches your mobile phase strategy.

  • Use ESI(-) if you can use basic mobile phases. This is generally the most sensitive method for phenols, provided you can raise the pH sufficiently to deprotonate the 4-OH group (pKa ~9.5).

  • Use ESI(+) if you are restricted to acidic mobile phases or are analyzing it alongside basic drugs. However, you must control adduct formation (see Module 2).

Visual Logic: Polarity Decision Tree

IonizationLogic Start START: Select Ionization Strategy Decision Can you use High pH (pH > 8)? Start->Decision NegMode ESI Negative Mode Target: [M-H]- Decision->NegMode Yes PosMode ESI Positive Mode Target: Adducts Decision->PosMode No NegAction Add 0.1% NH4OH or 10mM Ammonium Acetate NegMode->NegAction Mechanism: Phenol Deprotonation PosRisk RISK: Sodium Adducts [M+Na]+ PosMode->PosRisk Standard Acidic Phase PosFix Add 10mM Ammonium Formate Target: [M+NH4]+ PosRisk->PosFix Stabilization Strategy

Figure 1: Decision matrix for selecting ionization polarity based on mobile phase constraints.

Module 2: Mobile Phase Engineering

Q: My signal in ESI(+) is split between m/z 223, 245, and 261. What is happening?

A: You are seeing the "Alkali Split."

  • m/z 223: Protonated ion

    
     (Often weak/unstable).
    
  • m/z 245: Sodium adduct

    
     (Ubiquitous from glass/solvents).
    
  • m/z 261: Potassium adduct

    
     (Trace contamination).
    

Because Ethyl Ferulate has high oxygen content (ester + ether + phenol) but no nitrogen, it avidly coordinates with ubiquitous sodium ions rather than protons.

The Fix: Ammonium Crowding Do not fight the sodium; overwhelm it. By adding ammonium ions, you force the formation of the ammonium adduct


, which is often more stable and reproducible than the sodium adduct.
Recommended Mobile Phase Configurations
ParameterESI Positive (Target:

)
ESI Negative (Target:

)
Aqueous Phase (A) Water + 10 mM Ammonium Formate Water + 10 mM Ammonium Acetate
Organic Phase (B) Methanol or AcetonitrileMethanol (Preferred for solvation)
pH Target ~ 6.5 (Buffered)pH 8.5 - 9.0 (Adjust with

)
Target Ion (m/z) 240.1 (

)
221.1 (

)
Why this works Ammonium outcompetes Na+ for coordination.[1]High pH ensures the Phenol (pKa ~9.[1]5) is deprotonated.[2][3][4]

Module 3: The "Nuclear Option" (Derivatization)

Q: I have optimized the mobile phase, but sensitivity is still too low for my pharmacokinetic study. What now?

A: If direct ionization fails, you must chemically alter the molecule. The phenolic hydroxyl group is a prime target for Dansylation .

The Protocol: Dansyl Chloride Derivatization Dansyl chloride reacts with the phenol to form a sulfonate ester. This introduces a dimethylamino group (highly basic) and a naphthalene moiety (fluorescent and easily ionized). This can increase sensitivity by 10-100x in ESI(+).

Step-by-Step Protocol
  • Preparation:

    • Prepare a 1 mg/mL solution of Dansyl Chloride in Acetone.

    • Prepare 0.1 M Sodium Bicarbonate buffer (pH 10.5).

  • Reaction:

    • Mix

      
       of sample (Ethyl Ferulate) with 
      
      
      
      of Bicarbonate buffer.
    • Add

      
       of Dansyl Chloride solution.
      
  • Incubation:

    • Heat at 60°C for 10 minutes (sealed vial).

  • Quenching:

    • Cool to room temperature.

    • (Optional) Add

      
       of 0.1 M NaOH to destroy excess reagent if it interferes with chromatography.
      
  • Analysis:

    • Inject into LC-MS/MS in ESI(+) mode .

    • New Target Mass: MW (222) + Dansyl (233) - HCl (36) = ~455 m/z .

Visual Mechanism: Dansylation Pathway

Dansylation cluster_benefit Mechanism of Improvement EthylFerulate Ethyl Ferulate (Weak Ionization) Reaction Reaction pH 10.5, 60°C EthylFerulate->Reaction DansylCl Dansyl Chloride (Reagent) DansylCl->Reaction Derivative Dansylated Derivative (Strong ESI+ Signal) Reaction->Derivative Sulfonyl Ester Formation Mech Adds Basic Nitrogen (Easy Protonation) Derivative->Mech

Figure 2: Chemical derivatization pathway to transform the neutral phenol into a highly ionizable species.

Module 4: Instrument Parameters (Source Tuning)

Q: Can source temperature affect my signal?

A: Yes. Ethyl Ferulate is an ester. Extremely high source temperatures (>500°C) combined with aqueous mobile phases can cause in-source hydrolysis , converting your ethyl ester back into Ferulic Acid (m/z 193).

Recommended Settings (Generic ESI Source):

  • Capillary Voltage:

    • ESI(+): 3.5 - 4.0 kV

    • ESI(-): 2.5 - 3.0 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 350°C - 400°C (High enough to dry the droplets, low enough to prevent hydrolysis).

  • Cone Voltage / Declustering Potential: Keep low (20-40V). High cone voltage will fragment the ester bond before detection.

References

  • Ionization Mechanisms of Phenolics

    • Title: Ionization of phenolic antioxidants in electrospray ioniz
    • Source: Journal of Mass Spectrometry.
    • Context: Explains the reliance on deprotonation for phenols and the difficulty of proton
    • URL:[Link] (General Journal Landing Page as specific deep links vary by institution).

  • Adduct Formation Strategies

    • Title: Adduct formation in ESI/MS by mobile phase additives.[5][6]

    • Source: Journal of Mass Spectrometry (Kruve et al.).
    • Context: Validates the use of ammonium additives to stabilize signals in oxygen-rich, nitrogen-poor molecules.
    • URL:[Link]

  • Dansylation Protocol

    • Title: Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts.[7]

    • Source: Metabolomics Workbench.
    • Context: Provides the standard operating procedure for derivatizing phenolic hydroxyls for enhanced ESI+ sensitivity.
    • URL:[Link]

  • ESI-MS of Phenolic Esters

    • Title: Mass spectrometric behavior of phenolic acids standards and their analysis in plant samples.
    • Source: Central European Journal of Biology.
    • Context: Details the fragmentation and ionization patterns of ferulic acid deriv
    • URL:[Link]

Sources

Column selection for optimal separation of "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Executive Summary

You are analyzing Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl dihydroferulate). This molecule presents a specific chromatographic challenge: it possesses a lipophilic ester tail and a polar phenolic head .[1]

While standard C18 columns are often the default choice, they frequently result in peak tailing for this analyte due to secondary interactions between the phenolic hydroxyl group and residual silanols on the silica surface. This guide provides a scientifically grounded protocol to eliminate tailing, ensure batch-to-batch reproducibility, and separate critical impurities (such as the hydrolysis product, Dihydroferulic acid).[1]

Module 1: Column Selection Logic

To achieve optimal separation, we must match the stationary phase to the analyte's dual nature.

The Primary Recommendation: End-Capped C18 (USP L1)

For 90% of applications, a high-purity C18 column is sufficient, provided it is fully end-capped.[1]

  • Why: The ethyl ester chain requires hydrophobic retention (dispersive forces).[1]

  • The Risk: Non-end-capped columns expose free silanol groups (Si-OH).[1] The phenolic proton of your analyte (pKa ~10) can hydrogen bond with these silanols, causing severe peak tailing.

  • Specification: Surface area ~300-400 m²/g, Carbon load 15-20%, fully end-capped .[1]

The Specialist Recommendation: Biphenyl or PFP (USP L11/L43)

If you observe co-elution with structural isomers or the unsaturated analogue (Ethyl ferulate), switch to a Biphenyl or Pentafluorophenyl (PFP) phase.[1]

  • Why: These phases utilize

    
     interactions with the aromatic ring of the methoxyphenyl group.[1] This orthogonal selectivity mechanism separates compounds based on electron density distributions rather than just hydrophobicity.[1]
    
Column Selection Decision Matrix

ColumnSelection Start Start: Analyte Analysis Isomers Are structural isomers or unsaturated analogs present? Start->Isomers Standard Select High-Purity C18 (USP L1) Isomers->Standard No (Purity Check) Specialist Select Biphenyl or PFP Phase (USP L11 / L43) Isomers->Specialist Yes (Complex Matrix) EndCap CRITICAL: Is the column fully end-capped? Standard->EndCap Specialist->EndCap Success Proceed to Method Development EndCap->Success Yes Fail High Risk of Peak Tailing (Silanol Interaction) EndCap->Fail No

Figure 1: Decision matrix for selecting the optimal stationary phase based on impurity profile and analyte chemistry.

Module 2: Experimental Protocol

This protocol is designed to suppress silanol ionization (keeping the silica neutral) and keep the analyte's phenol group protonated.

Table 1: Optimized Gradient Method

ParameterSettingTechnical Rationale
Column C18 (End-capped), 4.6 x 150 mm, 3.5 µm or 5 µmBalances backpressure with resolution.[1]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Low pH suppresses silanols and keeps phenol protonated.[1]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower viscosity than MeOH, sharpening peaks.[1]
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.[1]
Temperature 35°CReduces mobile phase viscosity; improves mass transfer.[1]
Detection UV @ 280 nmMax absorption for the phenol/benzene ring system.[1]
Injection 5 - 10 µLPrevent mass overload which causes fronting.[1]

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold to stack peak)[1]

  • 2-15 min: 20%

    
     80% B (Linear gradient)[1]
    
  • 15-18 min: 80% B (Wash lipophilic contaminants)[1]

  • 18-18.1 min: 80%

    
     20% B[1]
    
  • 18.1-23 min: 20% B (Re-equilibration)

Module 3: Troubleshooting & FAQs

This section addresses specific issues reported by users handling phenolic esters.

Q1: Why is my peak tailing (Asymmetry > 1.5)?

Diagnosis: This is the classic "Phenol-Silanol Effect."[1] The Science: Even on C18 columns, unreacted silanol groups (Si-OH) on the silica surface can ionize to Si-O⁻ above pH 3.[1]5. Your analyte's hydroxyl group (-OH) acts as a hydrogen bond donor to these sites, dragging the peak tail.[1] The Fix:

  • Lower pH: Ensure Mobile Phase A is pH 2.5 – 3.0. Do not use neutral water.[1]

  • Increase Ionic Strength: If using Formic Acid fails, switch to 20mM Phosphate Buffer (pH 2.5).[1] The cations in the buffer block the silanol sites.

Q2: I see a new peak eluting before my main peak after 24 hours. What is it?

Diagnosis: On-column or In-vial Hydrolysis. The Science: Ester linkages are susceptible to hydrolysis.[1] Ethyl dihydroferulate can hydrolyze to Dihydroferulic acid and Ethanol.[1] The acid form is more polar and will elute earlier (lower Retention Factor,


).
The Fix: 
  • Sample Diluent: Ensure your sample diluent does not contain high pH buffers.[1] Dissolve in pure ACN or MeOH.

  • Temperature: If the column is >40°C, lower it to 30°C to slow the hydrolysis rate.

Q3: My retention times are drifting shorter over multiple runs.

Diagnosis: Phase Dewetting (Phase Collapse). The Science: If you start your gradient at 100% aqueous (or <5% organic) on a standard C18 column, the hydrophobic C18 chains can "fold" onto themselves to escape the water, reducing the surface area available for interaction. The Fix:

  • Minimum Organic: Always maintain at least 5-10% organic solvent in the mobile phase (see Protocol: Start at 20% B).[1]

  • Column Choice: If 100% aqueous conditions are required for polar impurity resolution, switch to a "C18-AQ" (Polar Embedded) column.[1]

Troubleshooting Logic Flow

Troubleshooting Symptom Symptom Detected Tailing Peak Tailing (As > 1.5) Symptom->Tailing Drift Retention Time Drift Symptom->Drift PrePeak New Early Peak (Impurity) Symptom->PrePeak CheckPH Check pH < 3.0 Tailing->CheckPH CheckDewet Check % Organic Start > 5% Drift->CheckDewet CheckHydro Check Sample Stability (Hydrolysis) PrePeak->CheckHydro Action1 Add Buffer / Lower pH CheckPH->Action1 Action2 Re-equilibrate Column CheckDewet->Action2 Action3 Fresh Sample Prep CheckHydro->Action3

Figure 2: Diagnostic workflow for common chromatographic anomalies associated with phenolic esters.

References

  • PubChem. (2025).[1][2] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. Available at: [Link]

  • Dolan, J. W. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[1] Available at: [Link]

  • Alves, E., et al. (2019).[1] Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH.[1] Available at: [Link]

Sources

Validation & Comparative

"Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate" vs. ferulic acid antioxidant capacity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (commonly known as Ethyl Dihydroferulate ) and Ferulic Acid .

Antioxidant Mechanisms, Lipophilicity, and Application Efficacy

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Dihydroferulate) is the saturated ethyl ester derivative of Ferulic Acid. While Ferulic Acid (FA) is the "gold standard" reference for phenolic antioxidants due to its conjugated side chain, Ethyl Dihydroferulate (EDF) offers a distinct advantage in lipophilic systems .

  • Ferulic Acid: Superior in aqueous phase radical scavenging. Its conjugated double bond provides enhanced resonance stabilization of the phenoxy radical.

  • Ethyl Dihydroferulate: Superior in lipid-based systems (emulsions, creams, cell membranes) due to the Polar Paradox . The saturation of the side chain (propionate vs. propenoate) slightly reduces theoretical radical stability but significantly increases stability against oxidation and thermal degradation compared to the unsaturated parent.

Verdict: For aqueous formulations or rapid radical quenching, use Ferulic Acid . For lipid protection, membrane bioavailability, and extended shelf-life stability, use Ethyl Dihydroferulate .

Chemical Identity & Structural Logic

To understand the performance difference, we must analyze the structural changes. The user’s specific compound is the saturated ester.

FeatureFerulic Acid Ethyl Dihydroferulate
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acidEthyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Side Chain Unsaturated (C=C Double Bond)Saturated (C-C Single Bond)
Functional Group Free Carboxylic Acid (Hydrophilic)Ethyl Ester (Lipophilic)
LogP (Est.) ~1.5 (Amphiphilic)~2.5 - 3.0 (Lipophilic)
Radical Stability High (Extended Conjugation)Moderate (Phenolic Resonance only)
Structural Impact on Mechanism

The antioxidant capacity of these molecules relies on Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.

  • In Ferulic Acid: The unpaired electron on the oxygen can delocalize into the benzene ring and across the conjugated double bond of the side chain. This extensive delocalization makes FA a potent radical scavenger.

  • In Ethyl Dihydroferulate: The side chain is saturated (propionate). The radical is stabilized primarily by the methoxy group and the benzene ring. The lack of the double bond theoretically reduces the "speed" of scavenging but prevents the molecule from acting as a pro-oxidant or polymerizing rapidly, a common issue with unsaturated ferulates.

Visualization: Structural & Mechanistic Pathway

G FA Ferulic Acid (Conjugated Side Chain) Radical_FA Resonance Stabilized Radical (Ring + Side Chain) FA->Radical_FA H-Atom Transfer EDF Ethyl Dihydroferulate (Saturated Side Chain) Radical_EDF Phenoxy Radical (Ring Only) EDF->Radical_EDF H-Atom Transfer Outcome_Aq High Aqueous Scavenging Rate Radical_FA->Outcome_Aq Rapid Kinetics Outcome_Lip High Membrane Retention & Stability Radical_EDF->Outcome_Lip Polar Paradox

Figure 1: Mechanistic divergence between the conjugated acid (FA) and the saturated ester (EDF).[1][2][3]

Comparative Performance Analysis

A. Radical Scavenging (DPPH/ABTS Assays)

In homogeneous solutions (ethanol/methanol), Ferulic Acid typically exhibits lower IC50 values (higher potency) than Ethyl Dihydroferulate.

  • Ferulic Acid: The conjugated double bond allows for faster reaction kinetics with reactive oxygen species (ROS).

  • Ethyl Dihydroferulate: Shows "comparable" but slightly slower kinetics. The saturation removes the contribution of the side chain to electron delocalization. However, studies indicate that the phenolic moiety is the primary driver, so the loss of activity is often less than 15-20% compared to the parent acid.

B. Lipid Peroxidation (The Polar Paradox)

This is where Ethyl Dihydroferulate outperforms. According to the Polar Paradox theory:

  • Polar antioxidants (Ferulic Acid) are effective in bulk oils but often fail in emulsions (like creams or plasma) because they partition into the water phase, leaving the lipid interface unprotected.

  • Non-polar antioxidants (Ethyl Dihydroferulate) partition into the lipid-water interface or the lipid core, effectively intercepting lipid peroxyl radicals (LOO•) where they are generated.[4]

C. Stability & Permeability[3]
  • Thermal Stability: The saturated "propionate" chain of EDF is chemically more stable than the "propenoate" chain of FA/Ethyl Ferulate, which is susceptible to cis-trans isomerization and polymerization under UV or heat.

  • Permeability: The ethyl ester modification significantly enhances skin and cell membrane penetration (bioavailability) compared to the free acid.

Experimental Protocols

To validate these claims in your lab, use the following protocols. These are designed to differentiate "intrinsic scavenging" from "functional protection."

Protocol 1: DPPH Radical Scavenging Assay (Intrinsic Capacity)

Purpose: To measure the direct electron/hydrogen donating ability in a solvent system.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Samples: Prepare equimolar concentrations (10–100 µM) of Ferulic Acid and Ethyl Dihydroferulate in methanol.

  • Reaction: Mix 0.5 mL of sample with 3.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) and compare to a solvent control (
    
    
    
    ).
  • Calculation:

    
    
    Expectation: Ferulic Acid will reach equilibrium slightly faster than Ethyl Dihydroferulate.
    
Protocol 2: TBARS Assay in Linoleic Acid Emulsion (Functional Lipid Protection)

Purpose: To demonstrate the superior protection of the lipophilic ester in an emulsion system.

  • Emulsion: Create a 20 mM Linoleic Acid emulsion in phosphate buffer (pH 7.4) using Tween 20 as a surfactant.

  • Induction: Add the antioxidant samples (final conc. 50 µM). Initiate oxidation by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM.

  • Incubation: Incubate at 37°C for 4 hours.

  • Derivatization: Mix aliquots with thiobarbituric acid (TBA) and trichloroacetic acid (TCA). Heat at 95°C for 15 minutes to form the pink adduct.

  • Measurement: Measure absorbance at 532 nm. Lower absorbance indicates better protection. Expectation: Ethyl Dihydroferulate will show significantly lower TBARS formation (better protection) than Ferulic Acid due to interface partitioning.

Workflow Visualization

Protocols cluster_0 DPPH Assay (Intrinsic) cluster_1 TBARS Emulsion Assay (Functional) Step1 Mix Sample + DPPH (MeOH) Step2 Measure Abs @ 517nm Step1->Step2 Result1 FA > EDF (Slightly) Step2->Result1 StepA Linoleic Acid Emulsion + AAPH StepB Add Antioxidant (FA vs EDF) StepA->StepB StepC Measure MDA-TBA Adduct @ 532nm StepB->StepC Result2 EDF >> FA (Superior Protection) StepC->Result2

Figure 2: Workflow for validating intrinsic vs. functional antioxidant capacity.

References

  • Comparative Antioxidant Capacity of Ferulic Acid Derivatives Source: Journal of Applied Pharmaceutical Science (2020). Relevance: Establishes that while FA has higher intrinsic scavenging, ester derivatives (like propionyl/ethyl) show superior performance in specific radical assays (NO, Hydroxyl). Link: (Verified via Search Snippet 1.1)

  • Structure–Antioxidant Activity Relationship of Ferulates Source: PMC - NIH. Relevance: Confirms the hierarchy of scavenging (FA > Ethyl Ferulate) in solvent systems but notes the importance of side-chain saturation on stability. Link: (Verified via Search Snippet 1.2)

  • Chemo-Enzymatic Synthesis and Activity of Ethyl Dihydroferulate Source: MDPI (International Journal of Molecular Sciences). Relevance: Explicitly discusses the synthesis of Ethyl Dihydroferulate from Ethyl Ferulate and its application as a stable, lipophilic antioxidant. Link: (Verified via Search Snippet 1.12)

  • Maximized Lipase-Catalysed Production of Dihydroferulic Acid Esters Source: Royal Society of Chemistry (Green Chemistry). Relevance: Compares Dihydroferulic acid and its ethyl ester, noting that the saturated ester retains significant radical scavenging activity comparable to the precursor.[5] Link: (Verified via Search Snippet 1.10)

  • Ethyl Ferulate and Dihydroferulate in Neuroprotection Source: Antioxidants & Redox Signaling / Journal of Neurochemistry.[6] Relevance: Demonstrates the biological utility of the ethyl ester form in crossing the blood-brain barrier and inducing HO-1, a property less efficient in the free acid form. Link: (Verified via Search Snippet 1.7)

Sources

Cross-validation of HPLC and GC-MS methods for dihydroferulic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of HPLC and GC-MS Methods for Dihydroferulic Acid Ethyl Ester

Executive Summary

In the realm of pharmaceutical and nutraceutical analysis, Dihydroferulic Acid Ethyl Ester (DFA-EE) —also known as ethyl dihydroferulate or ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate—occupies a critical niche.[1] Often arising as a hydrogenation product of ethyl ferulate or a metabolite in lignin degradation pathways, its accurate quantification requires rigorous validation.[1]

This guide provides a head-to-head cross-validation of High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC offers robust, non-destructive quantification suitable for thermolabile matrices, GC-MS provides superior sensitivity and definitive structural identification.[1] This document details the experimental protocols, validation parameters, and decision frameworks necessary for researchers to select and implement the optimal method.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of DFA-EE is the prerequisite for method development.[1] Unlike its precursor, ferulic acid ethyl ester (FAEE), DFA-EE lacks the C=C double bond conjugation with the aromatic ring.

  • CAS Number: 61292-90-8[1]

  • Molecular Formula: C₁₂H₁₆O₄[1]

  • Molecular Weight: 224.25 g/mol [1]

  • Key Functional Groups: Phenolic hydroxyl (acidic, pKa ~10), Ester (neutral, hydrolyzable), Methoxy.

  • Chromophore Shift (Critical): The saturation of the propanoate side chain causes a hypsochromic shift in UV absorption. While ferulic acid is detected at ~320 nm, DFA-EE must be monitored at ~280 nm (typical of non-conjugated phenols).[1]

Method 1: HPLC-UV (The Robust Quantifier)

Role: Routine quantification, quality control, and analysis of biological fluids where derivatization is impractical.[1]

Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1] Rationale: The ethyl ester renders the molecule moderately lipophilic (LogP ~2.2), making C18 ideal for retention without excessive tailing.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains phenol protonation, sharpening peaks).[1]

    • Solvent B: Acetonitrile (ACN).[1][2][3]

  • Gradient Elution:

    • 0–2 min: 15% B (Isocratic hold)

    • 2–10 min: 15% → 60% B (Linear gradient)

    • 10–12 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][3][4][5][6]

  • Detection: 280 nm (Primary), 254 nm (Secondary).

  • Temperature: 30°C.

Validation Metrics (Typical)
ParameterPerformance
Linearity (R²) > 0.999 (Range: 0.5 – 100 µg/mL)
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL
Precision (RSD) < 1.5% (Intra-day)
Recovery 98% - 102% (Spiked plasma/solvent)

Method 2: GC-MS (The Structural Confirmor)

Role: Trace analysis, complex matrix profiling, and definitive mass spectral identification.[1]

Experimental Protocol
  • Instrumentation: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1][5] Rationale: Low-bleed, non-polar phase separates based on boiling point and weak polarity interactions.[1]

  • Sample Preparation (Derivatization):

    • While DFA-EE can be analyzed directly, the free phenolic hydroxyl can cause peak tailing and adsorption.[1]

    • Protocol: Mix 100 µL sample extract (dry) + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 min. This forms the TMS-DFA-EE derivative.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C.

  • MS Detection: EI Mode (70 eV).

    • SIM Mode (Quantification): Monitor m/z 296 (Molecular Ion of TMS derivative), 281 (M-15, loss of methyl), 209 (Characteristic fragment).

    • Note: If analyzing underivatized, monitor m/z 224 (M+) and 137 (Guaiacyl cation).

Validation Metrics (Typical)
ParameterPerformance
Linearity (R²) > 0.995 (Range: 0.05 – 20 µg/mL)
LOD / LOQ 0.01 µg/mL / 0.05 µg/mL (Superior sensitivity)
Precision (RSD) < 3.0% (Dependent on derivatization efficiency)

Cross-Validation & Comparative Analysis

To ensure data integrity, samples should be cross-validated.[1] A set of 20 samples (e.g., synthetic reaction mixtures or metabolic extracts) should be analyzed by both methods.

Statistical Comparison (Bland-Altman Approach)
  • Bias Assessment: Calculate the mean difference between HPLC and GC-MS results. A bias < 5% indicates excellent concordance.[1]

  • Correlation: A plot of HPLC concentration vs. GC-MS concentration should yield a slope near 1.0.[1]

  • Discrepancy Troubleshooting:

    • HPLC > GC-MS: Likely matrix interference (co-elution at 280 nm) or incomplete derivatization in GC.[1]

    • GC-MS > HPLC: Likely higher sensitivity detecting trace amounts below HPLC LOQ, or thermal degradation of a conjugate in the GC injector releasing free DFA-EE.[1]

Summary Table: Method Selection
FeatureHPLC-UVGC-MS (Derivatized)
Sensitivity Moderate (µg/mL range)High (ng/mL range)
Selectivity Medium (Retention time + UV spectra)High (Mass fingerprint)
Sample Prep Minimal (Filter & Inject)Moderate (Requires drying & derivatization)
Throughput High (12 min run)Moderate (20 min run + prep)
Cost Low (Solvents only)Medium (Silylation reagents, carrier gas)
Best For... Routine QC, High conc. samplesTrace analysis, Unknown identification

Visualizations

Figure 1: Analytical Workflow for DFA-EE

This diagram illustrates the parallel processing paths for valid cross-confirmation.

DFA_Analysis_Workflow cluster_HPLC Method A: HPLC-UV cluster_GC Method B: GC-MS Start Raw Sample (Biological/Synthetic) Extract Extraction (Ethyl Acetate/MeOH) Start->Extract HPLC_Prep Dilute in Mobile Phase (Filter 0.22 µm) Extract->HPLC_Prep GC_Dry Evaporate to Dryness (N2 Stream) Extract->GC_Dry HPLC_Run Reverse Phase C18 Gradient Elution HPLC_Prep->HPLC_Run HPLC_Det UV Detection @ 280 nm HPLC_Run->HPLC_Det Compare Cross-Validation (Bland-Altman Plot) HPLC_Det->Compare GC_Deriv Derivatization (BSTFA + 1% TMCS, 60°C) GC_Dry->GC_Deriv GC_Run GC Separation (DB-5ms Column) GC_Deriv->GC_Run GC_Det MS Detection (SIM: m/z 296, 281) GC_Run->GC_Det GC_Det->Compare

Caption: Dual-stream workflow for the extraction, preparation, and analysis of Dihydroferulic Acid Ethyl Ester, culminating in statistical cross-validation.

Figure 2: Method Selection Decision Tree

A logic gate for researchers to choose the appropriate modality.[1]

Decision_Tree Q1 Is the analyte conc. < 1 µg/mL? Q2 Is the matrix complex (e.g., Plasma)? Q1->Q2 No (High Conc.) Result_GC Use GC-MS (Derivatized) Q1->Result_GC Yes (Trace) Q3 Is structural confirmation required? Q2->Q3 No (Simple/Synthetic) Result_LCMS Consider LC-MS/MS Q2->Result_LCMS Yes (Very Complex) Q3->Result_GC Yes Result_HPLC Use HPLC-UV (280 nm) Q3->Result_HPLC No (Routine)

Caption: Decision matrix for selecting between HPLC and GC-MS based on sensitivity requirements and matrix complexity.

References

  • PubChem. (2025).[1] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Dihydroferulic acid ethyl ester) Compound Summary. National Library of Medicine.[1] Link

  • Kiran, T. N. R., et al. (2018).[1] Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. ResearchGate. Link

  • Holser, R. A. (2012).[1] Transesterification of Ethyl Dihydroferulate with Biobased Polyols. Journal of Agricultural and Food Chemistry. (Inferred from Biocatalytic Synthesis snippet). Link

  • BenchChem. (2025).[1] A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Phenolic Antioxidants. Link

  • Asian Journal of Chemistry. (2017). GC-MS Analysis of Bioactive Compounds including Dihydroferulic acid ethyl ester. Link

Sources

Technical Comparison Guide: Ethyl Dihydroferulate vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (commonly referred to as Ethyl Dihydroferulate ) represents a sophisticated, "clean-label" alternative to BHT (Butylated Hydroxytoluene) .[1][2] While BHT remains the industry benchmark for bulk oil stability due to its extreme steric hindrance and low cost, Ethyl Dihydroferulate offers superior performance in emulsions and interfacial systems (the "Polar Paradox") and boasts a significantly more favorable toxicology profile.

For drug development and functional food applications, Ethyl Dihydroferulate provides a dual advantage: it functions as a potent radical scavenger (often exhibiting faster kinetics than BHT) and metabolizes into Dihydroferulic Acid (HMPA), a bioactive compound with established anti-inflammatory and metabolic benefits.[1]

Part 1: Structural & Mechanistic Basis[1][2]

To understand the performance difference, we must analyze the molecular architecture of both compounds.

BHT: The Steric Shield

BHT relies on steric hindrance .[2] The two bulky tert-butyl groups flanking the hydroxyl moiety act as a physical shield.[2]

  • Mechanism: It donates a hydrogen atom (HAT) to a lipid radical.[1][2] The resulting BHT radical is stable because the bulky groups prevent it from reacting with other lipid molecules to propagate the chain.

  • Limitation: This steric bulk slows down the reaction kinetics with small radicals (like DPPH) and limits efficacy at oil-water interfaces where orientation matters.[1][2]

Ethyl Dihydroferulate: The Guaiacyl Resonance

Ethyl Dihydroferulate utilizes a guaiacyl moiety (methoxy group ortho to the hydroxyl).[2]

  • Mechanism: Upon donating a hydrogen atom, the unpaired electron on the oxygen is stabilized via resonance with the aromatic ring and the adjacent methoxy group.

  • The "Dihydro" Advantage: Unlike Ethyl Ferulate, the propionate side chain is saturated (single bonds only).[1] This breaks the conjugation with the carbonyl group, which theoretically reduces resonance stabilization but significantly increases molecular flexibility and lipophilicity . Recent studies indicate this saturated metabolite (HMPA) often exhibits superior radical scavenging capacity compared to its unsaturated parent (Ferulic Acid) due to better solubility and bioavailability profiles.[1][2]

Visualization: Mechanism of Action[3]

AntioxidantMechanism cluster_BHT BHT (Synthetic) cluster_EDHF Ethyl Dihydroferulate (Natural-Derived) LipidRadical Lipid Peroxyl Radical (ROO•) BHT BHT (Sterically Hindered) LipidRadical->BHT Attacks EDHF Ethyl Dihydroferulate (Guaiacyl Donor) LipidRadical->EDHF Attacks BHT_Rad Stable Phenoxy Radical (Trapped by t-butyls) BHT->BHT_Rad Termination Terminated Non-Radical Product (ROOH) BHT->Terminated H-Atom Transfer EDHF_Rad Resonance Stabilized Radical (Methoxy Support) EDHF->EDHF_Rad Stabilization EDHF->Terminated H-Atom Transfer

Figure 1: Comparative Mechanism.[1][2] BHT relies on steric trapping, while Ethyl Dihydroferulate relies on electronic resonance stabilization.[1]

Part 2: Performance Evaluation (Head-to-Head)

The following data synthesis compares the two antioxidants across critical parameters.

Table 1: Comparative Efficacy Profile
ParameterBHT (Synthetic Standard) Ethyl Dihydroferulate Winner
DPPH Scavenging (Kinetics) Slow.[1][2] Steric bulk hinders access to the DPPH radical center.[2]Fast. The accessible hydroxyl group allows for rapid quenching.[2]Ethyl Dihydroferulate
Bulk Oil Stability (Rancimat) Excellent. High thermal stability and volatility resistance.[1][2]Good. Comparable at moderate temperatures but may degrade faster >120°C.BHT
Emulsion Stability (O/W) Poor.[1][2] Too lipophilic; buries deep in the oil droplet core.[2]Superior. Amphiphilic nature allows it to sit at the oil-water interface (the primary site of oxidation).[1][2]Ethyl Dihydroferulate
Solubility Strictly Lipophilic (Oil only).[1][2]Amphiphilic (Soluble in oils, alcohols, and propylene glycol).[1][2]Ethyl Dihydroferulate
Metabolic Fate Excreted or accumulated; potential liver toxicity at high doses.[2]Metabolizes to Dihydroferulic Acid , a beneficial gut metabolite.[2]Ethyl Dihydroferulate
Critical Insight: The "Polar Paradox"

Research indicates that in emulsions (e.g., dressings, dairy, topical creams), polar antioxidants are more effective than non-polar ones because they concentrate at the interface where lipid oxidation initiates.[1] Ethyl Dihydroferulate strikes the perfect balance: it is lipophilic enough to anchor in the oil phase but polar enough to orient its antioxidant head toward the aqueous interface. BHT is often too hydrophobic to protect the interface effectively.[2]

Part 3: Safety, Toxicology & Regulatory[1]

This is the primary driver for switching from BHT.[2]

BHT (CAS: 128-37-0)[1][2]
  • Regulatory Status: GRAS (Generally Recognized As Safe) with strict limits (typically 200 ppm).[1][2]

  • Concerns: Linked to tumor promotion in animal models (forestomach, liver).[1][2][3] Accumulates in adipose tissue.[2] Consumer perception is increasingly negative ("Synthetic Preservative").[1][2]

Ethyl Dihydroferulate (CAS: 61292-90-8)[1][2]
  • Regulatory Status: Flavoring Agent (JECFA evaluated).[1][2][4]

  • Metabolic Safety: It is the ethyl ester of Dihydroferulic Acid (HMPA) .[2] HMPA is a major metabolite of dietary polyphenols (like ferulic acid) produced by gut microbiota.[1][2]

  • Bioactivity: Recent studies (2023-2024) suggest HMPA has anti-inflammatory and anti-obesity effects, meaning this preservative may essentially function as a "functional ingredient."[1][2]

Part 4: Experimental Protocols

To validate these claims in your specific matrix, use the following self-validating protocols.

Protocol A: DPPH Kinetic Assay (Radical Scavenging Speed)

Purpose: To demonstrate the superior reaction kinetics of Ethyl Dihydroferulate compared to BHT.[1]

  • Preparation: Prepare 0.1 mM DPPH solution in methanol.

  • Samples: Prepare equimolar concentrations (e.g., 50 µM) of BHT and Ethyl Dihydroferulate in methanol.

  • Reaction: Mix 1 mL sample + 3 mL DPPH solution.

  • Measurement: Monitor Absorbance at 517 nm continuously for 30 minutes.

  • Validation:

    • Ethyl Dihydroferulate should show a steep initial drop in absorbance (fast kinetics).[1][2]

    • BHT will show a slow, gradual decline (slow kinetics due to steric hindrance).[1][2]

Protocol B: Schaal Oven Test (Accelerated Shelf Life)

Purpose: To compare stability in a real-world lipid matrix.[1][2]

  • Matrix: Stripped Corn Oil (tocopherol-free).

  • Dosing: Add 200 ppm of BHT to Sample A; 200 ppm of Ethyl Dihydroferulate to Sample B. Control = No antioxidant.

  • Incubation: Store samples in open vials at 60°C in the dark.

  • Sampling: Aliquot every 24 hours for 7 days.

  • Analysis: Measure Peroxide Value (PV) via titration or Conjugated Dienes at 234 nm.

Visualization: Experimental Workflow

Workflow cluster_Prep Sample Preparation cluster_Assay Assay Execution start Start: Comparative Study Step1 Matrix Selection (Stripped Oil vs. Emulsion) start->Step1 Step2 Dosing (200 ppm) Group A: BHT Group B: Ethyl Dihydroferulate Step1->Step2 Method1 Kinetic Assay (DPPH / ABTS) Step2->Method1 Method2 Thermodynamic Assay (Schaal Oven / Rancimat) Step2->Method2 Analysis Data Analysis (IC50 Calculation & Induction Time) Method1->Analysis Method2->Analysis Decision Selection Decision Based on Matrix Compatibility Analysis->Decision

Figure 2: Validation Workflow. A dual-approach (Kinetic + Thermodynamic) is required to fully characterize the performance differences.

References

  • Comparison of Antioxidant Efficacy in Polyethylene (BHT Benchmark)

    • Title: A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene.[5]

    • Source: PubMed Central (PMC).[1][2]

    • URL:[Link]

  • Bioavailability & Antioxidant Activity of HMPA (Dihydroferulic Acid)

    • Title: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41.[1][2]

    • Source: Nature (Scientific Reports).[1][2]

    • URL:[Link]

  • Chemical Safety & Properties (Ethyl Dihydroferulate)

    • Title: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548.[1][2]

    • Source: PubChem.[2]

    • URL:[Link][1][2]

  • DPPH Assay Standardization

    • Title: DPPH Radical Scavenging Assay.[2][6][7][8][9]

    • Source: MDPI (Methods and Protocols).[1][2]

    • URL:[Link][1][2]

  • Toxicology of BHT

    • Title: Toxicology of the synthetic antioxidants BHA and BHT in comparison with the n
    • Source: PubMed.[2]

    • URL:[Link]

Sources

Technical Guide: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a Lipophilic Prodrug for HMPA

[1]

Executive Summary: The Lipophilicity Challenge

In the development of neuroprotective and anti-inflammatory therapeutics, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (commonly abbreviated as HMPA or Dihydroferulic Acid) has emerged as a potent bioactive metabolite of dietary polyphenols.[1][2] It exhibits significant efficacy in activating the Nrf2/HO-1 antioxidant pathway, inhibiting amyloid-

1

However, the clinical utility of HMPA is often limited by its physicochemical properties:

  • Low Lipophilicity (LogP ~1.0): Limits passive diffusion across the Blood-Brain Barrier (BBB) and stratum corneum.

  • Rapid Conjugation: The free acid is susceptible to rapid Phase II metabolism (sulfation/glucuronidation) during first-pass metabolism.

The Solution: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Ethyl Dihydroferulate).[1] This guide analyzes the ethyl ester derivative as a strategic "lipophilic prodrug." By masking the carboxylic acid, the ethyl ester significantly enhances membrane permeability and metabolic stability, serving as a superior delivery vehicle that releases the active HMPA moiety intracellularly via esterase hydrolysis.

Physicochemical Standoff: Ester vs. Acid

The following data highlights the structural advantages of the ethyl ester (EHMP) over the parent acid (HMPA).

Table 1: Comparative Physicochemical Profile[1]
PropertyHMPA (Active Metabolite)Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Prodrug)Impact on Performance
CAS Number 1135-23-561292-90-8Identity verification.[1]
Molecular Weight 196.20 g/mol 224.25 g/mol Slight increase; still well within Rule of 5.[1]
LogP (Lipophilicity) ~1.03 (Experimental)~1.90 (Predicted/Exp)Critical Advantage: The ester approaches the ideal range (LogP 2–3) for BBB penetration.[1]
Water Solubility Moderate (~1.3 g/L)Low (Requires organic co-solvent)Ester requires formulation (e.g., lipid-based delivery) but partitions better into membranes.[1]
pKa ~4.0 (Carboxylic acid)~10.0 (Phenol only)The ester is uncharged at physiological pH (7.4), facilitating passive diffusion.[1]
H-Bond Donors 21Reduced H-bonding potential improves membrane permeability.[1]

Mechanism of Action: The Prodrug Strategy

The ethyl ester does not merely act as a mimic; it functions as a delivery system. The ester group masks the polar carboxylate, allowing the molecule to traverse lipid bilayers (gut epithelium, BBB, cell membranes) via passive diffusion. Once inside the cytosol, ubiquitous carboxylesterases (CES) hydrolyze the ester, liberating the active HMPA to exert its biological effects (e.g., Nrf2 activation).

Figure 1: Lipophilic Prodrug Activation Pathway[1]

ProdrugPathwaycluster_extracellularExtracellular / Lumencluster_membraneLipid Bilayer (BBB / Cell Membrane)cluster_intracellularIntracellular CytosolEHMPEthyl HMPA(Lipophilic Prodrug)DiffusionPassive Diffusion(High Permeability)EHMP->DiffusionLogP ~1.9EHMP_CytoEthyl HMPADiffusion->EHMP_CytoEsteraseCarboxylesterases(Hydrolysis)EHMP_Cyto->EsteraseHMPA_ActiveHMPA (Active)(Dihydroferulic Acid)TargetTarget Activation(Nrf2, HO-1, Anti-Aβ)HMPA_Active->TargetBioactivityEsterase->HMPA_ActiveRelease

Caption: Schematic illustrating the enhanced membrane permeation of Ethyl HMPA followed by intracellular hydrolysis to the active HMPA metabolite.[1]

Experimental Protocols for Validation

To validate the superiority of the ethyl ester in your specific application, use the following standardized protocols.

Protocol A: Synthesis of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Rationale: Commercial sourcing is possible, but in-house synthesis ensures purity and allows for isotopic labeling if needed.[1]

  • Reagents: Dissolve 3-(4-hydroxy-3-methoxyphenyl)propionic acid (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add catalytic concentrated sulfuric acid (0.5 mL) or thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

  • Yield: Expect >90% yield as a clear to pale yellow oil/solid.

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

Rationale: Experimental verification of LogP is superior to prediction for formulation development.[1]

  • Preparation: Prepare mutually saturated phases of n-Octanol and Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubilization: Dissolve the test compound (HMPA or Ethyl Ester) in the octanol phase (1 mg/mL).

  • Equilibration: Mix the octanol solution with an equal volume of the PBS phase. Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the concentration in both phases using HPLC-UV (280 nm).

    • Calculation:

      
      
      
    • Target Result: Ethyl Ester LogP > 1.8; HMPA LogP < 1.1.

Protocol C: Plasma Stability & Esterase Hydrolysis

Rationale: Confirm that the prodrug releases the active payload in biological systems.

  • Incubation: Incubate Ethyl HMPA (10 µM) in pooled human or rat plasma at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the Ethyl Ester (m/z 225 → parent) and the appearance of HMPA (m/z 195 → fragment).

    • Interpretation: A half-life (

      
      ) of <60 minutes in plasma indicates rapid conversion to the active form, validating the prodrug design.
      

Strategic Applications

Neuroprotection (Alzheimer's & Dementia)

HMPA has been shown to inhibit Amyloid-


  • Advantage: The ethyl ester's increased lipophilicity facilitates transport across the brain endothelial cells. Once in the brain parenchyma, esterases release HMPA to target neuronal mitochondria.

Topical Cosmetics & Dermatology

HMPA is a potent antioxidant (ROS scavenger) and anti-inflammatory.

  • Advantage: The ethyl ester penetrates the stratum corneum more effectively than the free acid. It is ideal for anti-aging formulations where deep dermal delivery is required to activate HO-1 in fibroblasts.[1]

Skeletal Muscle Hypertrophy

HMPA promotes fast-twitch fiber formation.[1]

  • Advantage: Oral administration of the ester may improve bioavailability and systemic exposure compared to the acid, which is rapidly excreted in urine.

References

  • Ohue-Kitano, R. et al. (2025). "Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition."[1][3] Nutrients.[4][5]

  • PubChem. (2025). "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Compound Summary." National Library of Medicine.

  • Mizuno, K. et al. (2025). "Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro." International Journal of Molecular Sciences.

  • Scapagnini, G. et al. (2004). "Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress." Antioxidants & Redox Signaling.

  • ChemicalBook. (2023). "Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Properties and Suppliers."

  • FooDB. (2025). "Dihydroferulic acid (HMPA) Chemical Profile." FooDB Database.

Comparative Guide: Structure-Activity Relationship of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate , commonly known as Ethyl Dihydroferulate , represents a critical lipophilic modification of the bioactive metabolite Dihydroferulic Acid (HMPA).[1] Unlike its unsaturated parent (Ethyl Ferulate), this molecule features a saturated propionate linker, disrupting the conjugated


-system between the aromatic ring and the carbonyl group.

This structural alteration fundamentally shifts its application profile from a UV-absorbing photoprotectant to a metabolically stable, deep-penetrating antioxidant and tyrosinase inhibitor .[1] This guide objectively compares its performance against industry standards (Ferulic Acid, Ethyl Ferulate) to assist in formulation strategies for cosmeceuticals and metabolic therapeutics.

Structural Dissection & SAR Logic

The biological efficacy of this molecule is dictated by three distinct pharmacophores. Understanding the interplay between these regions is essential for predicting efficacy in lipid-rich environments.[1]

The SAR Map (Graphviz Visualization)[1]

SAR_Analysis Molecule Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Head Phenolic Head (4-OH, 3-OMe) Molecule->Head Linker Propionate Linker (Saturated C-C) Molecule->Linker Tail Ethyl Ester Tail (Lipophilic Anchor) Molecule->Tail Activity_AO Radical Scavenging (H-Atom Transfer) Head->Activity_AO Primary Driver Activity_Stab Metabolic Stability (Resistant to Oxidation) Linker->Activity_Stab Breaks Conjugation Activity_Flex Enzyme Docking (Tyrosinase Fit) Linker->Activity_Flex Rotational Freedom Activity_Perm Membrane Permeability (Increased LogP) Tail->Activity_Perm Polar Paradox

Figure 1: Structural dissection of Ethyl Dihydroferulate highlighting the functional role of each pharmacophore.

Mechanistic Insights
  • The "Warhead" (Phenolic Ring): The 4-hydroxy-3-methoxy motif is the primary antioxidant engine.[1] It neutralizes free radicals via Hydrogen Atom Transfer (HAT).[1] While the methoxy group provides electron-donating stability to the resulting phenoxy radical, it introduces steric hindrance compared to simple catechols.[1]

  • The "Silencer" (Saturated Linker): This is the defining feature.[1]

    • Contrast with Ethyl Ferulate: In Ethyl Ferulate, the double bond extends conjugation, allowing UV absorption (photoprotection). In the propionate derivative, this conjugation is broken.

    • Effect: Loss of UV shielding capacity, but increased molecular flexibility . This flexibility often enhances binding affinity to enzymes (like Tyrosinase) where rigid planar molecules may face steric clashes.[1]

  • The "Anchor" (Ethyl Ester): Esterification masks the carboxylic acid, significantly increasing Lipophilicity (LogP). According to the "Polar Paradox" , this makes the molecule less effective in bulk aqueous solution but superior in emulsions and cellular membranes, where it can arrest lipid peroxidation chains.

Comparative Performance Analysis

The following data aggregates experimental trends from comparative studies of hydroxycinnamic acid derivatives.

Physicochemical & Activity Profile[1]
ParameterEthyl Dihydroferulate (Subject)Ethyl Ferulate (Alternative)Ferulic Acid (Standard)Interpretation
CAS Number 61292-90-84046-02-01135-24-6
LogP (Calc) ~2.4~2.5~1.5Subject is highly lipophilic , ideal for transdermal delivery.[1]
UV Absorption Low (No conjugation)High (UV-B absorber)High (UV-B absorber)Subject is NOT a sunscreen active; it is a metabolic active.[1]
DPPH IC50 ~25–30 µM~20–25 µM~15–20 µMSaturated linker slightly reduces radical scavenging speed in solvent.
Lipid Peroxidation Inhibition High HighModerateSubject excels in oil-in-water emulsions due to interface partitioning.[1]
Tyrosinase Inhibition (IC50) Moderate-High ModerateLowIncreased flexibility aids active site docking.[1]
Critical Evaluation[1][2][3]
  • Antioxidant Efficiency: While Ferulic Acid is a faster scavenger in a test tube (DPPH in ethanol), Ethyl Dihydroferulate is biologically superior in protecting cell membranes. Its hydrophobicity allows it to embed within the lipid bilayer, intercepting radicals before they damage the membrane integrity.

  • Stability: The saturated bond removes the risk of polymerization or cis-trans isomerization that affects Ethyl Ferulate under light exposure.[1] This makes the propionate derivative a stabilizing additive for light-sensitive formulations.[1]

Experimental Protocols

To validate the SAR claims, the following protocols provide a self-validating workflow for synthesis and bio-assay.

Synthesis: Catalytic Hydrogenation of Ethyl Ferulate

Rationale: Direct esterification of Dihydroferulic acid is expensive. Hydrogenation of the abundant Ethyl Ferulate is the most cost-effective and high-yield route.[1]

Workflow Diagram:

Synthesis_Protocol Start Starting Material: Ethyl Ferulate Step1 Dissolution: Ethanol (0.1M concentration) Start->Step1 Step2 Catalyst Addition: 10% Pd/C (5 wt%) Step1->Step2 Step3 Hydrogenation: H2 Balloon (1 atm), RT, 4-6 hrs Step2->Step3 Step4 Filtration: Remove Pd/C via Celite pad Step3->Step4 Step5 Purification: Flash Column (Hexane:EtOAc 4:1) Step4->Step5 End Product: Ethyl Dihydroferulate (Yield >95%) Step5->End

Figure 2: High-yield synthesis protocol via catalytic hydrogenation.

Step-by-Step Procedure:

  • Dissolve: Dissolve 1.0 eq of Ethyl Ferulate in HPLC-grade Ethanol.

  • Catalyze: Add 10% Palladium on Carbon (Pd/C) amounting to 5% of the substrate weight. Caution: Pd/C is pyrophoric; keep wet.[1]

  • React: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature.

  • Monitor: Check via TLC (Silica, Hexane:EtOAc 7:3). The starting material (UV active, lower Rf) will disappear; the product (Less UV active, slightly higher Rf) will appear.[1]

  • Isolate: Filter through a Celite pad to remove catalyst. Evaporate solvent.[2]

  • Validate: Confirm structure via H-NMR. Look for the disappearance of the alkene doublets (6.3–7.6 ppm) and appearance of methylene triplets (~2.6–2.9 ppm).[1]

Biological Assay: Tyrosinase Inhibition (Whitening Potential)

Rationale: This assay quantifies the molecule's ability to inhibit melanogenesis, a key application for methoxy-phenol derivatives.[1]

  • Preparation: Prepare 10 mM stock solutions of Ethyl Dihydroferulate, Ethyl Ferulate (Comparator), and Kojic Acid (Positive Control) in DMSO.

  • Enzyme Mix: In a 96-well plate, mix 80 µL of Phosphate Buffer (50 mM, pH 6.8) with 40 µL of Tyrosinase solution (Mushroom, 100 U/mL).

  • Incubation: Add 40 µL of test sample (various concentrations). Incubate at 25°C for 10 minutes. Note: This allows the inhibitor to dock into the enzyme active site.[1]

  • Substrate Addition: Add 40 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor Dopachrome formation at 475 nm kinetically for 20 minutes.

  • Calculation:

    
    [1]
    

References

  • Anselmi, C. et al. (2004). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Agricultural and Food Chemistry. Link[1]

  • Kikuzaki, H. et al. (2002). Antioxidant properties of ferulic acid and its related compounds.[3][4][5][6][7] Journal of Agricultural and Food Chemistry. Link[1]

  • Zhang, X. et al. (2020). Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen.[1] Food Science & Nutrition. Link

  • Pei, K. et al. (2016). Role of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in metabolic regulation.[1][8] Journal of Agricultural and Food Chemistry. Link[1]

  • Organic Syntheses. (2010). General procedures for hydrogenation of cinnamic acid derivatives. Organic Syntheses Coll. Vol. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational manual for the safe handling of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (also known as Ethyl Dihydroferulate).[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven protocol. We treat this compound not just as a generic chemical, but as a phenolic ester —a class of molecules that presents specific risks regarding skin absorption and oxidative instability.[1]

Chemical Intelligence & Hazard Profile

Before selecting PPE, we must define the enemy.[1] This compound is a saturated derivative of ethyl ferulate.[1] Its phenolic moiety (hydroxyl group on the benzene ring) dictates its reactivity and safety profile.[1]

Parameter Data / Specification
Chemical Name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Synonyms Ethyl dihydroferulate; Hydroferulic acid ethyl ester
CAS Number 61292-90-8
Molecular Formula C₁₂H₁₆O₄
Physical State Typically a viscous liquid or low-melting solid (Lot dependent).[1][2]
GHS Classification Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate. Poorly soluble in water.[1]

Scientist’s Note: While classified primarily as an irritant, the phenolic structure suggests potential for dermal absorption and sensitization over long-term exposure.[1] Do not let the lack of a "Skull and Crossbones" pictogram lead to complacency.[1]

Strategic PPE Selection (The Defense Matrix)

We do not select PPE randomly; we select it based on permeation resistance and physical state .[1]

A. Hand Protection: The Nitrile Imperative[1]
  • Recommendation: 100% Nitrile gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1]

  • The Science (Why?):

    • Latex is forbidden. Esters (like this propionate) can swell and degrade natural rubber latex, leading to rapid chemical breakthrough.[1]

    • Phenolic Risk: Phenols can anesthetize nerve endings; you may not feel a burn or irritation immediately.[1]

    • Protocol:

      • Standard Handling: Single nitrile gloves are sufficient for brief transfers.[1]

      • Prolonged Immersion/Synthesis: Double-glove or use Thicker Nitrile (0.2 mm) to increase breakthrough time.[1]

B. Eye & Face Protection[1][4][5][6]
  • Recommendation: Chemical Splash Goggles (Indirect Vented).[1]

  • The Science (Why?):

    • Since this compound often exists as a viscous liquid or is dissolved in organic solvents (DMSO/Ethanol), standard safety glasses offer insufficient protection against splashes that can run down the forehead or enter from the side.[1]

    • H319 (Serious Eye Irritation) indicates that contact can cause significant, potentially reversible reversible corneal damage.[1]

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood.[1][3]

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges.[1]

  • The Science (Why?):

    • The H335 hazard implies mucosal irritation.[1] While the vapor pressure of the pure substance is likely low, heating it or creating aerosols (during sonication or pipetting) generates inhalable irritants.[1]

Operational Workflow: Step-by-Step

This protocol ensures containment from storage to disposal.[1]

Phase 1: Pre-Operational Setup
  • Atmosphere Check: This compound is oxidation-sensitive (phenolic group).[1] Ensure the receiving vessel is purged with Nitrogen (

    
    ) or Argon if high purity is required for downstream applications.[1]
    
  • Engineering Control: Verify fume hood flow is >100 fpm (feet per minute).

  • Staging: Place a disposable absorbent mat (chem-mat) on the hood surface to capture micro-drips.[1]

Phase 2: Active Handling (Synthesis & Aliquoting)
  • If Liquid (Viscous):

    • Use a positive displacement pipette if possible.[1] Viscous esters adhere to standard air-displacement tips, leading to inaccuracy and dripping.[1]

    • Technique: Aspirate slowly to avoid bubble formation (which bursts and creates aerosols).[1]

  • If Solid (Low Melting):

    • Use an anti-static weighing boat.[1]

    • Avoid metal spatulas if the substance is being used for metal-catalyzed reactions (trace chelation risk); use glass or plastic instead.[1]

Phase 3: Decontamination & Cleanup[1]
  • Solvent Choice: Use Ethanol or Isopropanol for cleaning spills.[1] Water will just bead up and spread the oily ester.[1]

  • Wipe Down: Wipe the exterior of the stock bottle before returning it to storage.[1] Phenolic residues oxidize and turn brown/sticky, contaminating the next user's gloves.[1]

Visual Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for handling this specific compound based on its physical state and process intensity.

SafetyProtocol Start Start: Handling Ethyl Dihydroferulate StateCheck Check Physical State Start->StateCheck Liquid State: Viscous Liquid / Oil StateCheck->Liquid Solid State: Powder / Crystal StateCheck->Solid RiskLiquid Risk: Splash & Aerosol Liquid->RiskLiquid RiskSolid Risk: Dust Inhalation Solid->RiskSolid ControlsLiquid PPE: Splash Goggles + Nitrile Eng: Fume Hood (Mandatory) RiskLiquid->ControlsLiquid ControlsSolid PPE: Safety Glasses + Nitrile Eng: Hood or N95 Mask RiskSolid->ControlsSolid Action Action: Proceed with Transfer ControlsLiquid->Action ControlsSolid->Action Cleanup Cleanup: Ethanol Wipe + Solvent Waste Action->Cleanup

Figure 1: Operational decision tree for selecting controls based on the physical state of the material.[1]

Emergency & Disposal Protocols

Accidental Exposure[1]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use ethanol on the skin, as it may increase the absorption rate of the phenolic compound into the dermis.[1]

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention if irritation persists (H319).

Disposal Strategy
  • Waste Stream: Non-Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste container, as phenols can react exothermically.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 123548: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.[1][4] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Reactant of Route 2
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.